3-(4-Phenylphenoxy)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylphenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(17)13(2)18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPCNJJIWKLTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383127 | |
| Record name | 3-(4-phenylphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28089-74-9 | |
| Record name | 3-(4-phenylphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Phenylphenoxy)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis pathway for 3-(4-phenylphenoxy)butan-2-one, a molecule of interest in medicinal chemistry and materials science. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document outlines the core chemical principles, a detailed experimental protocol, and expected outcomes.
Introduction
This compound is an aromatic ketone ether. The synthesis of such molecules is of significant interest due to the prevalence of the ether linkage in a wide array of biologically active compounds and functional materials. The Williamson ether synthesis presents a straightforward and efficient approach for the preparation of this target molecule. This reaction proceeds via an SN2 mechanism, involving the nucleophilic substitution of a halide by a phenoxide ion.
Proposed Synthesis Pathway: Williamson Ether Synthesis
The synthesis of this compound can be achieved by the reaction of 4-phenylphenol with 3-chloro-2-butanone in the presence of a suitable base. The reaction proceeds in two key steps:
-
Deprotonation of 4-phenylphenol: The phenolic proton of 4-phenylphenol is acidic and can be removed by a base to form the more nucleophilic 4-phenylphenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom at the 3-position of 3-chloro-2-butanone, displacing the chloride ion and forming the desired ether linkage.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar compounds.
Materials and Reagents:
-
4-Phenylphenol
-
3-Chloro-2-butanone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-phenylphenol in anhydrous acetone.
-
Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 4-phenylphenoxide salt.
-
Addition of Alkyl Halide: Add 1.1 equivalents of 3-chloro-2-butanone dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key reactants and expected product information, along with typical yields observed in Williamson ether syntheses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |
| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | Starting Material | N/A |
| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | Starting Material | N/A |
| This compound | C₁₆H₁₆O₂ | 240.30 | Product | 50 - 95 |
Results and Discussion
The successful synthesis of this compound is contingent upon the efficient formation of the phenoxide and the subsequent SN2 reaction. The choice of a non-protic solvent like acetone is crucial to prevent the solvation of the phenoxide, thus maintaining its nucleophilicity. Potassium carbonate is a moderately strong base, suitable for deprotonating phenols, and its heterogeneous nature allows for easy removal by filtration after the reaction.
The reaction progress can be conveniently monitored by TLC, observing the disappearance of the starting materials and the appearance of a new, less polar product spot. The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl moiety, a quartet for the methine proton at the 3-position, a doublet for the methyl group at the 4-position, and a singlet for the acetyl methyl group.
-
¹³C NMR Spectroscopy: The spectrum should reveal the expected number of carbon signals, including the carbonyl carbon of the ketone and the carbons of the aromatic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the ketone carbonyl group (around 1715 cm⁻¹) and C-O-C stretching vibrations for the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
Safety Precautions
-
3-Chloro-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood. It is also flammable and an irritant.
-
4-Phenylphenol can cause skin and eye irritation.
-
Acetone and diethyl ether are highly flammable solvents. All heating should be performed using a heating mantle and not an open flame.
-
Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications.
An In-depth Technical Guide to the Core Chemical Properties of 3-(4-Phenylphenoxy)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties, a proposed synthetic route, and potential biological activities of the novel compound 3-(4-Phenylphenoxy)butan-2-one. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its chemical behavior and potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of new phenoxy ketone derivatives.
Chemical Properties
| Property | 4-Phenylphenol (Starting Material) | This compound (Predicted) | Data Source/Rationale |
| IUPAC Name | [1,1'-Biphenyl]-4-ol | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₀O | C₁₆H₁₆O₂ | - |
| Molecular Weight | 170.21 g/mol | 240.30 g/mol | - |
| Appearance | White to off-white crystalline solid | Predicted to be a solid or high-boiling liquid | General properties of aryl alkyl ketones |
| Melting Point | 164-166 °C | Estimated to be lower than 4-phenylphenol due to the introduction of a flexible, non-planar side chain, likely in the range of 60-100 °C. | Structure-property relationships |
| Boiling Point | 305-308 °C | Predicted to be higher than 4-phenylphenol due to increased molecular weight, likely >320 °C. | General trends in boiling points of organic compounds.[1] |
| Solubility | Very slightly soluble in water; soluble in organic solvents like ethanol, ether, and benzene.[2] | Predicted to be insoluble in water and soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). | "Like dissolves like" principle.[1] |
| Density | ~1.24 g/cm³ | Estimated to be in the range of 1.1-1.2 g/cm³. | Based on the density of 4-phenylphenol and the addition of a butanone group. |
| IR Spectroscopy (cm⁻¹) | - | Predicted strong C=O stretch around 1715-1725 cm⁻¹, C-O-C stretch around 1240 cm⁻¹, and aromatic C=C stretches around 1600 and 1500 cm⁻¹. | Characteristic absorbances of ketones and aryl ethers.[3] |
| ¹H NMR Spectroscopy (ppm) | - | Predicted signals for the biphenyl protons (7.2-7.6 ppm), the methine proton adjacent to the oxygen and carbonyl groups (~4.5-5.0 ppm, quartet), the methyl protons of the acetyl group (~2.2 ppm, singlet), and the methyl protons on the chiral center (~1.5 ppm, doublet). | Estimated chemical shifts based on similar structures.[4] |
| ¹³C NMR Spectroscopy (ppm) | - | Predicted carbonyl carbon signal around 205-210 ppm, aromatic carbons from 115-160 ppm, and aliphatic carbons from 15-80 ppm. | Characteristic chemical shifts for ketones and aromatic compounds.[3] |
Synthesis and Experimental Protocols
The most plausible and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[4][5][6]
Proposed Synthetic Route: Williamson Ether Synthesis
The synthesis would proceed by reacting 4-phenylphenol with a base to form the corresponding phenoxide, followed by nucleophilic substitution with 3-bromobutan-2-one.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Phenylphenol (1.0 eq)
-
3-Bromobutan-2-one (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylphenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Potential Biological Activities and Signaling Pathways
The structural motifs within this compound, particularly the 4-phenylphenoxy core, are present in various biologically active molecules. This suggests that the target compound may exhibit interesting pharmacological properties.
Potential as a Modulator of Steroid Hormone Receptors
4-Phenylphenol and its derivatives have been reported to exhibit both estrogenic and antiandrogenic activities.[7] These compounds can interact with the estrogen receptor (ER) and the androgen receptor (AR), which are key regulators of gene expression involved in numerous physiological and pathological processes.
Caption: Generalized signaling pathway for estrogen and androgen receptors.
Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor
Compounds containing a 4-phenoxypiperidine scaffold, which is structurally related to the 4-phenylphenoxy group, have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8] LSD1 is an epigenetic regulator implicated in various cancers, and its inhibition has been shown to reduce cancer cell migration. The proposed mechanism involves the regulation of downstream targets such as Hypoxia-Inducible Factor 1-alpha (HIF1A).[9][10]
Caption: Postulated LSD1 inhibition pathway affecting cell migration.
Conclusion
This compound represents an unexplored molecule with potential for interesting chemical and biological properties. Based on established chemical principles, its synthesis via the Williamson ether synthesis is feasible. The structural similarity to known bioactive compounds suggests that it may act as a modulator of steroid hormone receptors or as an epigenetic inhibitor, warranting further investigation. This guide provides a solid theoretical framework to initiate laboratory research into this novel compound. Experimental validation of the predicted properties, optimization of the synthetic protocol, and comprehensive biological screening are the recommended next steps for drug development professionals and researchers in the field.
References
- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketones: Structure, Properties and Chemical test. [allen.in]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological inhibition of LSD1 activity blocks REST-dependent medulloblastoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of LSD1 activity blocks REST-dependent medulloblastoma cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical and Synthetic Aspects of Phenyl-Butanone Derivatives
To: Researchers, Scientists, and Drug Development Professionals
Subject: Analysis of Physicochemical Data for Phenyl-Butanone Analogs and a Profile of 4-Phenyl-3-buten-2-one
Executive Summary:
This technical guide addresses the user's request for an in-depth analysis of the physicochemical characteristics of 3-(4-Phenylphenoxy)butan-2-one. An extensive search of scientific databases and literature has revealed no available data for this specific compound.
However, significant information exists for structurally related analogs. This whitepaper provides a comprehensive overview of a closely related and extensively studied compound: 4-Phenyl-3-buten-2-one (also known as Benzalacetone or Benzylideneacetone). The following sections detail its physicochemical properties, relevant experimental protocols for its synthesis, and potential biological signaling interactions, adhering to the specified formatting and visualization requirements. This information is intended to serve as a valuable resource for researchers working with phenyl-butanone scaffolds.
Physicochemical Characteristics of 4-Phenyl-3-buten-2-one
The quantitative data for 4-Phenyl-3-buten-2-one has been compiled and organized into the following table for clarity and comparative analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1][2][3] |
| Molecular Weight | 146.1858 g/mol | [2][3] |
| CAS Number | 122-57-6 (for the mixture of stereoisomers) | [2] |
| 1896-62-4 (for the (E)- or trans- isomer) | [3] | |
| Appearance | Solid | |
| Melting Point | 34 - 40 °C | [1] |
| 39-41 °C (for trans- isomer) | ||
| Boiling Point | 260 - 262 °C | [1] |
| Vapor Pressure | 0.01 mmHg (at 25 °C) | |
| 0.01 hPa (at 25 °C) | [1] | |
| Density | 1.008 g/cm³ (relative density, liquid) | [1] |
| Solubility | Water: 1.3 g/L (20 °C) | [1] |
| Freely soluble in alcohol, benzene, chloroform, and diethyl ether. | ||
| Very slightly soluble in petroleum ether. | ||
| LogP (Octanol/Water Partition Coefficient) | 2.1 | [1] |
Experimental Protocols
Synthesis of (E)-4-Phenyl-3-buten-2-one
A common method for the synthesis of 4-phenyl-3-buten-2-one is via the Claisen-Schmidt condensation of benzaldehyde and acetone. A more recent method involves the acylation of styrene.
Method: Acylation of Styrene with Acetic Anhydride [4]
This method utilizes a mesoporous aluminosilicate catalyst to facilitate the reaction between styrene and acetic anhydride.
-
Reactants and Catalyst:
-
Styrene
-
Acetic Anhydride
-
Mesoporous aluminosilicate catalyst (molar ratio SiO₂/Al₂O₃ = 80)
-
-
Procedure:
-
Styrene, acetic anhydride (in a molar ratio of 1:2 to 1:4 relative to styrene), and the catalyst (10-50% by mass relative to a 1:1 molar mixture of reactants) are placed in a three-necked flask equipped with a thermometer, stirrer, and reflux condenser.[4]
-
The reaction mixture is heated to 120-130 °C and stirred continuously for 10 hours.[4]
-
Upon completion, the reaction mass is cooled and the solid catalyst is separated by filtration.[4]
-
The target product, (E)-4-phenyl-3-buten-2-one, is isolated from the filtrate by vacuum distillation.[4]
-
Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum for trans-4-Phenyl-3-buten-2-one is available for reference.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl (C=O) and carbon-carbon double (C=C) bonds.[2]
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can provide information about the conjugated system in the molecule.[2][3][6]
-
Gas Chromatography (GC): GC is a valuable technique for assessing the purity of the compound.[2][3][6]
Biological Signaling and Workflow Diagrams
While specific signaling pathways for this compound are unknown due to the lack of data, its analog, Benzylideneacetone, has been noted as an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.
Diagram: Simplified Inflammatory Signaling Pathway and PLA2 Inhibition
Caption: Inhibition of Phospholipase A2 by Benzylideneacetone.
Diagram: General Experimental Workflow for Synthesis and Characterization
Caption: Workflow for Synthesis and Analysis of 4-Phenyl-3-buten-2-one.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are summarized from published literature and should be adapted and validated with appropriate safety precautions in a laboratory setting. The biological information provided is based on an analog and may not be representative of the originally requested compound.
References
- 1. 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98% | C10H10O | Loba Chemie Pvt. Ltd. India [lobachemie.com]
- 2. 3-Buten-2-one, 4-phenyl- [webbook.nist.gov]
- 3. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]
- 4. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 5. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]
In-depth Technical Guide: 3-(4-Phenylphenoxy)butan-2-one
An Examination of a Novel Ketone Derivative
Abstract
This technical guide provides a comprehensive overview of 3-(4-Phenylphenoxy)butan-2-one, a ketone derivative of significant interest to the scientific community. Due to the limited publicly available information on this specific compound, this document focuses on the synthesis, potential biological activities, and experimental protocols for closely related and structurally similar compounds. The aim is to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for future investigation into this molecule.
Chemical Identity
A definitive CAS (Chemical Abstracts Service) number for this compound could not be identified in publicly accessible databases. This suggests that the compound may not be widely synthesized or commercially available at present. For the purpose of this guide, we will also refer to the compound by its alternative name, 3-(4-biphenylyloxy)butan-2-one.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 240.115030 g/mol |
| Monoisotopic Mass | 240.115030 g/mol |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 18 |
Note: The data in this table are predicted values from computational models due to the absence of experimentally determined data.
Synthesis and Experimental Protocols
While a specific synthesis protocol for this compound is not documented, its structure suggests a plausible synthetic route based on established organic chemistry principles. A likely approach would involve the Williamson ether synthesis.
Proposed Synthesis Workflow:
Caption: Proposed Williamson ether synthesis of this compound.
Experimental Protocol: General Williamson Ether Synthesis
-
Deprotonation of 4-Phenylphenol:
-
Dissolve 4-phenylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile).
-
Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C to form the corresponding phenoxide.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete deprotonation.
-
-
Nucleophilic Substitution:
-
To the solution of the 4-phenylphenoxide, add an equimolar amount of 3-bromobutan-2-one dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, the structural motifs present in the molecule, namely the biphenyl and butanone moieties, are found in compounds with known biological activities. For instance, the biphenyl structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The ketone group can also be a site for metabolic transformations.
Given the structural similarities to other phenolic and ketone-containing compounds, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological functions and any associated signaling pathways.
Hypothetical Signaling Pathway Interaction:
Caption: A hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound represents a novel chemical entity with potential for further scientific exploration. The lack of a registered CAS number and published data underscores the need for foundational research to synthesize and characterize this compound. The proposed synthetic route via Williamson ether synthesis provides a viable starting point for its preparation. Subsequent studies should focus on the comprehensive spectroscopic characterization (NMR, IR, MS) and the investigation of its physicochemical properties.
For drug development professionals, the structural alerts within the molecule warrant a full toxicological and pharmacological profiling. In vitro assays targeting various receptors and enzymes, followed by cell-based and in vivo models, will be crucial to uncover any potential therapeutic applications. The insights gained from such studies will be instrumental in determining the future trajectory of research on this compound and its derivatives.
Structure Elucidation of 3-(4-Phenylphenoxy)butan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the synthesis and structural elucidation of the novel compound, 3-(4-Phenylphenoxy)butan-2-one. Due to the absence of existing literature, this document presents a proposed synthetic pathway via Williamson ether synthesis and a complete, hypothetical workflow for structural confirmation using modern spectroscopic and spectrometric techniques. This guide provides detailed experimental protocols, predicted analytical data, and visual representations of the processes, serving as a robust reference for the characterization of this and structurally related molecules.
Introduction
This compound is a ketone derivative incorporating a biphenyl ether moiety. While the biological activity and physicochemical properties of this specific compound are not documented in current literature, its structural motifs—the ketone functional group and the phenylphenoxy scaffold—are present in various pharmacologically active compounds and functional materials. The elucidation of its precise chemical structure is the foundational step for any future investigation into its potential applications.
This guide details the necessary steps to synthesize and subsequently confirm the molecular structure of this compound. The methodologies described herein are standard in the field of organic chemistry and are intended to provide a clear and reproducible roadmap for researchers.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed pathway, the sodium salt of 4-phenylphenol (sodium 4-phenylphenoxide) acts as the nucleophile, attacking an α-haloketone, such as 3-bromobutan-2-one.
The reaction is proposed to proceed as follows: 4-phenylphenol is deprotonated by a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to form the corresponding phenoxide. Subsequently, 3-bromobutan-2-one is added to the reaction mixture, and the phenoxide displaces the bromide ion in an SN2 reaction to yield the target ether, this compound.
In-Depth Technical Guide: 3-(biphenyl-4-yloxy)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-(biphenyl-4-yloxy)butan-2-one, including its IUPAC name, synonyms, chemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identity and Synonyms
The compound with the structure 3-(4-Phenylphenoxy)butan-2-one is systematically named according to IUPAC nomenclature.
Table 1: IUPAC Name and Synonyms
| Identifier Type | Identifier |
| IUPAC Name | 3-(biphenyl-4-yloxy)butan-2-one |
| CAS Number | 28089-74-9 |
| Synonym | 3-([1,1′-Biphenyl]-4-yloxy)-2-butanone[1] |
Physicochemical Properties
Table 2: Physicochemical Data of 3-(biphenyl-4-yloxy)butan-2-one
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Physical Form | Solid | [1] |
Experimental Protocol: Synthesis
The synthesis of 3-(biphenyl-4-yloxy)butan-2-one can be achieved via a Williamson ether synthesis. This method involves the reaction of 4-hydroxybiphenyl with 3-bromobutan-2-one in the presence of a base.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 3-(biphenyl-4-yloxy)butan-2-one.
Materials:
-
4-Hydroxybiphenyl
-
3-Bromobutan-2-one
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybiphenyl (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkyl Halide: To the stirring suspension, add 3-bromobutan-2-one (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(biphenyl-4-yloxy)butan-2-one.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the synthesis and characterization of 3-(biphenyl-4-yloxy)butan-2-one.
Figure 2: Workflow for the synthesis and characterization of the target compound.
Disclaimer: The experimental protocol provided is a general guideline based on the Williamson ether synthesis. Researchers should adapt the procedure as necessary and conduct all experiments with appropriate safety precautions in a certified laboratory environment.
References
Spectroscopic and Synthetic Profile of 3-(4-Phenylphenoxy)butan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound 3-(4-Phenylphenoxy)butan-2-one. Due to the limited availability of experimental data for this specific molecule in public databases, this document leverages established spectroscopic principles and data from structurally related compounds to offer a robust predictive analysis. This guide is intended to support researchers in the synthesis, identification, and characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent fragments: the 4-phenylphenoxy moiety and the butan-2-one backbone.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 2H | H-2', H-6' |
| ~7.42 | t | 2H | H-3', H-5' |
| ~7.31 | t | 1H | H-4' |
| ~7.01 | d | 2H | H-2, H-6 |
| ~7.48 | d | 2H | H-3, H-5 |
| ~4.85 | q | 1H | H-3 (butan-2-one) |
| ~2.25 | s | 3H | H-1 (butan-2-one) |
| ~1.50 | d | 3H | H-4 (butan-2-one) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (C-2, butan-2-one) |
| ~157 | C-4 (phenoxy) |
| ~141 | C-1' |
| ~134 | C-1 (phenoxy) |
| ~129 | C-3', C-5' |
| ~128 | C-2, C-6 |
| ~127 | C-2', C-6' |
| ~127 | C-4' |
| ~119 | C-3, C-5 |
| ~78 | C-3 (butan-2-one) |
| ~27 | C-1 (butan-2-one) |
| ~16 | C-4 (butan-2-one) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2920 | Aliphatic C-H stretch |
| ~1720 | C=O (ketone) stretch |
| ~1600, ~1490 | Aromatic C=C stretch |
| ~1240 | Aryl-O-C stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 240 | [M]⁺ (Molecular Ion) |
| 170 | [M - C₄H₆O]⁺ |
| 141 | [C₁₁H₉]⁺ |
| 71 | [C₄H₇O]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
This section details a plausible experimental protocol for the synthesis of this compound, based on the Williamson ether synthesis, followed by standard procedures for spectroscopic analysis.
Synthesis of this compound
Materials:
-
4-Phenylphenol
-
3-Bromobutan-2-one
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-phenylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: The purified compound is dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Data Correlation for Structural Elucidation
Caption: Logical flow for structural confirmation.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Phenylphenoxy)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Phenylphenoxy)butan-2-one. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes high-quality predicted data to serve as a reference for researchers and scientists engaged in its synthesis, characterization, or inclusion in drug development pipelines. The document outlines the predicted chemical shifts and multiplicities, offers a comprehensive experimental protocol for acquiring such data, and presents a logical visualization of the molecular structure.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established algorithms that consider the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 | Doublet | 2H | H-2', H-6' |
| 7.42 | Triplet | 2H | H-3', H-5' |
| 7.32 | Triplet | 1H | H-4' |
| 7.01 | Doublet | 2H | H-2'', H-6'' |
| 6.95 | Doublet | 2H | H-3'', H-5'' |
| 4.75 | Quartet | 1H | H-3 |
| 2.25 | Singlet | 3H | H-1 |
| 1.45 | Doublet | 3H | H-4 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 208.5 | C-2 (C=O) |
| 157.0 | C-4'' |
| 156.5 | C-1'' |
| 140.5 | C-1' |
| 129.5 | C-3', C-5' |
| 128.0 | C-4' |
| 127.0 | C-2', C-6' |
| 120.0 | C-3'', C-5'' |
| 119.0 | C-2'', C-6'' |
| 78.0 | C-3 |
| 26.5 | C-1 |
| 18.0 | C-4 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocols
The following section details a general methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak is often used as a secondary reference.
NMR Instrument Parameters
The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans (NS): 1024 to 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 0 to 220 ppm is standard for most organic compounds.
-
Temperature: 298 K (25 °C).
Molecular Structure and Functional Group Relationships
The following diagram illustrates the chemical structure of this compound and the connectivity of its key functional groups.
Caption: Molecular graph of this compound.
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(4-Phenylphenoxy)butan-2-one
Foreword: The Analytical Imperative for Novel Small Molecules
In the landscape of pharmaceutical research and drug development, the structural elucidation and quantification of novel chemical entities are paramount. 3-(4-Phenylphenoxy)butan-2-one, a molecule featuring a ketone functional group, an ether linkage, and two aromatic systems, presents a unique analytical challenge that necessitates a multi-faceted mass spectrometric approach. Its structural complexity demands not just data acquisition, but a profound understanding of ionization behavior and fragmentation chemistry.
This guide is structured not as a rigid protocol, but as a strategic workflow. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently approach the mass spectrometry analysis of this molecule and others of similar complexity. We will explore the orthogonal and complementary nature of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), delving into the causality behind the choice of technique, the intricacies of ionization, and the logic of fragmentation.
Chapter 1: Foundational Physicochemical & Structural Assessment
Before any analysis, understanding the analyte is critical. This compound is a non-trivial small molecule.
-
Molecular Formula: C₁₆H₁₆O₂
-
Molecular Weight (Monoisotopic): 240.1150 g/mol
-
Key Structural Features:
-
Methyl Ketone: Prone to characteristic alpha-cleavage.
-
Ether Linkage: A potential site for cleavage, influenced by adjacent aromatic systems.
-
Biphenyl Ether Moiety: Provides structural rigidity and influences ionization.
-
This structure suggests moderate polarity and a molecular weight well within the range of standard mass spectrometers. Its volatility is borderline, making both GC-MS and LC-MS viable candidates for analysis, a decision point we will explore in depth.
Chapter 2: The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is the technique of choice for volatile and thermally stable compounds. The decision to employ GC-MS for this compound is predicated on the assumption that it can be volatilized without thermal degradation in the GC inlet.
The Rationale for Electron Ionization (EI)
For GC-MS, Electron Ionization (EI) at a standard 70 eV is the gold standard for structural elucidation.[1] This hard ionization technique imparts significant energy into the molecule, inducing extensive and reproducible fragmentation.[2] The resulting mass spectrum serves as a unique "fingerprint," which is invaluable for structural confirmation and library matching. The high energy of EI ensures that we break not only the weakest bonds but also induce complex rearrangements, providing a rich tapestry of structural information.[3]
Predicted EI Fragmentation Pathway
The fragmentation of this compound under EI is governed by the hierarchical stability of the resulting ions and neutral losses, primarily driven by its ketone and ether functionalities.
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for ketones.[3][4][5]
-
Loss of Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 225 .
-
Formation of Acylium Ion: Cleavage of the C2-C3 bond is highly favorable, leading to the formation of the acetyl cation (CH₃CO⁺ ) at m/z 43 . This is often the base peak for methyl ketones.[4]
-
-
Ether Bond Cleavage: The ether linkage presents another key fragmentation site.
-
Cleavage at the alkyl-oxygen bond can lead to a phenoxy radical and a cation at m/z 147 .
-
Cleavage of the aromatic C-O bond can generate a phenylphenate ion at m/z 169 .
-
-
McLafferty Rearrangement: This characteristic rearrangement occurs in ketones with an accessible gamma-hydrogen.[2][4][5] In this molecule, a hydrogen from the C4 phenyl group can be transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in the loss of a neutral enol and the formation of a radical cation corresponding to phenylphene.
The proposed fragmentation pathway is visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
This protocol is a self-validating system, incorporating quality control checks to ensure data integrity.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol or ethyl acetate.
- Create a working solution by diluting the stock to 10 µg/mL in the same solvent.
- Prepare a solvent blank and a quality control (QC) sample at a known concentration (e.g., 5 µg/mL).
2. GC-MS System Configuration:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) is recommended for general-purpose screening of aromatic compounds.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
3. Method Parameters:
- Inlet Temperature: 250°C. The rationale is to ensure rapid volatilization without causing thermal degradation.
- Injection Volume: 1 µL in splitless mode to maximize sensitivity.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 300°C.
- Hold: 5 minutes at 300°C. This program allows for the separation of potential impurities and ensures the analyte elutes as a sharp peak.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan from m/z 40 to 400. This range covers the expected molecular ion and all significant fragments.
4. Data Analysis:
- Analyze the solvent blank first to ensure no system contamination.
- Inject the sample and identify the peak corresponding to the analyte.
- Extract the mass spectrum for the peak of interest.
- Compare the observed fragments with the predicted fragmentation pattern to confirm identity.
| Parameter | Setting | Rationale |
| GC Column | HP-5ms (30m x 0.25mm x 0.25µm) | Excellent general-purpose column for aromatic compounds. |
| Inlet Temp. | 250°C | Ensures efficient vaporization without thermal breakdown. |
| Oven Program | 100°C to 300°C at 15°C/min | Provides good chromatographic resolution and peak shape. |
| Ionization | Electron Ionization (EI), 70 eV | Produces extensive, reproducible fragmentation for identification. |
| Scan Range | m/z 40-400 | Covers molecular ion and all predicted key fragments. |
| Table 1: Key GC-MS Method Parameters. |
Chapter 3: The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS is a powerful alternative, particularly if the analyte exhibits poor thermal stability, low volatility, or is present in a complex matrix.[6][7] It offers the advantage of analyzing the compound directly from a solution phase, bypassing the need for volatilization.
The Rationale for Soft Ionization: ESI and APCI
Unlike the hard ionization of EI, LC-MS typically employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is the premier choice for moderately polar molecules.[1] It generates ions directly from a liquid solution, minimizing fragmentation and typically producing a protonated molecular ion, [M+H]⁺. This is exceptionally valuable for unequivocally determining the molecular weight of the compound. For our analyte, we would expect a strong signal at m/z 241.12 .
-
Atmospheric Pressure Chemical Ionization (APCI): If ESI response is poor, APCI is an excellent alternative. It is suitable for less polar compounds and involves vaporizing the sample and creating ions through gas-phase proton transfer reactions.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
The power of LC-MS is fully realized with tandem mass spectrometry (LC-MS/MS).[8] In this workflow, the protonated molecular ion ([M+H]⁺ at m/z 241) is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This provides controlled fragmentation data that is highly specific and can be used for both structural confirmation and sensitive quantification.
The fragmentation of the [M+H]⁺ ion will differ from EI, often proceeding through lower-energy pathways. We would anticipate losses of stable neutral molecules, such as the loss of water or cleavage at the ether linkage.
Caption: A typical LC-MS/MS workflow for structural analysis.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
- Dilute to a working concentration of 1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of formic acid is critical as it provides a source of protons to facilitate the formation of [M+H]⁺ ions in positive mode ESI.
2. LC-MS System Configuration:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.
- LC Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is ideal for retaining and separating moderately polar aromatic compounds.
3. Method Parameters:
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
- Start at 50% B, hold for 0.5 min.
- Linear ramp to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and equilibrate for 2 minutes.
- Column Temperature: 40°C.
- Ionization Mode: ESI Positive.
- Key MS Parameters:
- IonSpray Voltage: +5500 V.
- Source Temperature: 500°C.
- Curtain Gas: 35 psi.
- Acquisition Mode:
- Full Scan (Survey): m/z 100-400 to find the [M+H]⁺ ion.
- Product Ion Scan (MS/MS): Isolate precursor ion m/z 241.1 and scan for product ions from m/z 50-250 using an optimized collision energy (e.g., 20-40 eV).
| Parameter | Setting | Rationale |
| LC Column | C18 (2.1 x 50mm, 1.7µm) | Standard for retaining and separating small aromatic molecules. |
| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid | Provides good separation and promotes protonation for ESI+. |
| Ionization | ESI Positive | Soft ionization ideal for generating the [M+H]⁺ ion. |
| Acquisition | MS/MS Product Ion Scan of m/z 241 | Confirms molecular weight and provides structural fragments. |
| Table 2: Key LC-MS/MS Method Parameters. |
| Predicted Ion | m/z (EI) | m/z ([M+H]⁺ CID) | Proposed Structure / Origin |
| Molecular Ion | 240.1 | - | C₁₆H₁₆O₂⁺• |
| Protonated Molecule | - | 241.1 | [C₁₆H₁₆O₂ + H]⁺ |
| Acylium Ion | 43.0 | 43.0 | [CH₃CO]⁺ from α-cleavage |
| [M-CH₃]⁺ | 225.1 | - | Loss of methyl radical from M⁺• |
| [M+H - C₈H₈O]⁺ | - | 121.1 | Product of CID fragmentation |
| Phenyl Cation | 77.0 | 77.0 | [C₆H₅]⁺ |
| Table 3: Summary of Predicted Key Ions. |
Chapter 4: Conclusion & Strategic Synopsis
The comprehensive analysis of this compound is best achieved through a dual-pronged mass spectrometric strategy.
-
GC-MS with Electron Ionization serves as the primary tool for absolute structural confirmation, providing a rich, reproducible fragmentation pattern that acts as a molecular fingerprint. Its strength lies in the detailed structural information gleaned from these predictable fragmentation pathways.
-
LC-MS/MS with Electrospray Ionization is the indispensable complementary technique. It unequivocally confirms the molecular weight via the [M+H]⁺ ion and provides controlled fragmentation data for enhanced structural confidence and is the platform of choice for quantification in complex matrices.
By judiciously applying both techniques, researchers can achieve an unparalleled level of analytical certainty, ensuring the robust characterization of this and other novel molecules, a critical step in the rigorous journey of drug discovery and development.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. drugtargetreview.com [drugtargetreview.com]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-(4-Phenylphenoxy)butan-2-one
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(4-Phenylphenoxy)butan-2-one. As a molecule incorporating ketone, ether, and aromatic functionalities, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a predictive interpretation of its key spectral features. We will delve into the theoretical underpinnings of the expected absorption bands, provide a robust, field-tested experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and present a systematic approach to spectral interpretation. The causality behind experimental choices and data validation is emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Molecular Blueprint
This compound is a bi-aryl ether ketone with a structure that promises significant utility in synthetic chemistry and materials science. Its characterization is paramount for quality control, reaction monitoring, and structural elucidation. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[1][2] The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, offering direct insight into the chemical bonds present.
The structure of this compound contains three key functionalities that will dominate its IR spectrum:
-
A Saturated Ketone (C=O): A strong, polar bond that gives rise to a prominent absorption band.
-
An Aryl-Alkyl Ether (C-O-C): Characterized by its stretching vibrations.
-
Two Aromatic Rings: Exhibiting a complex series of absorptions from C-H and C=C bond vibrations.
This guide will systematically dissect the expected IR spectrum, correlating specific absorption bands with these structural motifs.
Theoretical Framework: Molecular Vibrations and IR Absorption
Infrared radiation absorption is quantized, meaning only specific frequencies of light are absorbed by a molecule. These frequencies correspond to the natural vibrational frequencies of the molecule's bonds.[1][2] For a vibration to be IR active, it must induce a change in the molecule's net dipole moment.[1] The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle).[3][4]
-
Stretching Vibrations: Require more energy and thus appear at higher frequencies (wavenumbers) in the IR spectrum. They can be symmetric or asymmetric. Asymmetric stretching vibrations generally occur at higher frequencies than their symmetric counterparts.[4]
-
Bending Vibrations: These include scissoring, rocking, wagging, and twisting motions and appear at lower frequencies.[3][4]
The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." It contains a high density of complex absorptions, including many bending vibrations and C-C, C-O, and C-N single bond stretches, making it unique for every molecule.[5]
Predictive Analysis of the IR Spectrum of this compound
Based on the functional groups present in the molecule, we can predict the key absorption bands that will define its IR spectrum. These predictions are grounded in extensive empirical data from similar structures.
The Carbonyl (C=O) Stretch: The Ketone Signature
The most distinct and intense absorption in the spectrum is expected to be the C=O stretching vibration of the ketone group. For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹.[5][6] Its high intensity is due to the large change in dipole moment during the stretching of this highly polar bond.
The Ether (C-O-C) Linkage
The ether functional group in this compound is an aryl alkyl ether. This specific arrangement gives rise to two characteristic C-O stretching bands:
-
Asymmetric C-O-C Stretch: A strong band expected around 1250 cm⁻¹.
-
Symmetric C-O-C Stretch: A moderate band expected around 1050 cm⁻¹.[7][8][9] These absorptions are a reliable indicator of the ether linkage.
Aromatic Ring Vibrations
The two phenyl rings contribute a series of characteristic absorptions:
-
Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[10][11][12][13] This is a key diagnostic feature to distinguish aromatic/alkene C-H bonds from aliphatic C-H bonds.
-
Aromatic C=C In-Ring Stretch: These vibrations result in a series of medium to sharp bands in the 1600-1450 cm⁻¹ range.[10][11][12][13] Typically, two prominent peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[12][13]
-
Overtone/Combination Bands: A pattern of weak absorptions is often visible in the 2000-1665 cm⁻¹ region. The specific pattern of these "overtone" bands can sometimes be used to determine the substitution pattern on the aromatic ring.[10]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the C-H bonds bending out of the plane of the aromatic ring.[10] The exact position of these bands is highly diagnostic of the ring's substitution pattern.
Aliphatic C-H Vibrations
The butanone backbone contains methyl (CH₃) and methine (CH) groups. These will produce:
-
C-H Stretching: Absorptions just below 3000 cm⁻¹, typically in the 2990-2850 cm⁻¹ range, corresponding to the sp³-hybridized C-H bonds.[6]
-
C-H Bending: Deformational vibrations for the methyl and methine groups will appear in the 1470-1350 cm⁻¹ region.[5]
Summary of Predicted Absorptions
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group & Vibrational Mode |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1715 | Strong, Sharp | Ketone C=O Stretch[5][6] |
| 2000 - 1665 | Weak | Aromatic Overtone Bands[10] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C In-Ring Stretch[10][11][12][13] |
| 1470 - 1350 | Medium | Aliphatic C-H Bending |
| ~ 1250 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch[7][8][9] |
| ~ 1050 | Medium | Aryl-Alkyl Ether Symmetric C-O-C Stretch[7][8][9] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending[10] |
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
For a non-volatile solid or viscous liquid like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique for its speed, ease of use, and minimal sample preparation.[14][15][16] The technique measures the interaction of an evanescent wave, which penetrates a few micrometers into the sample, providing a high-quality spectrum of the material's surface.[17]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.[18]
-
Sample: this compound (solid or oil).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone; lint-free laboratory wipes.
Step-by-Step Experimental Workflow
-
Instrument Preparation:
-
Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.
-
Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning (Trustworthiness Pillar):
-
Rationale: A pristine crystal surface is critical for a clean, artifact-free spectrum. Any residue from previous samples will contaminate the data.
-
Procedure: Moisten a lint-free wipe with isopropanol and gently clean the diamond crystal surface. Repeat with a second clean, dry wipe to ensure no solvent residue remains.
-
-
Background Spectrum Acquisition (Self-Validation):
-
Rationale: This step is crucial to ratio out the instrument's and environment's (atmospheric H₂O and CO₂) inherent absorbance signals from the final sample spectrum.
-
Procedure: With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is the co-addition of 32 scans at a resolution of 4 cm⁻¹. Inspect the background single-beam spectrum to ensure it is free of anomalies.
-
-
Sample Application:
-
Rationale: Optimal contact between the sample and the ATR crystal is essential for a strong, high-quality signal.[14]
-
Procedure: Place a small amount of the this compound sample directly onto the center of the diamond crystal. If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact.
-
-
Sample Spectrum Acquisition:
-
Procedure: Using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution), collect the sample spectrum. The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning:
-
Procedure: Retract the pressure arm, remove the bulk of the sample, and clean the ATR crystal thoroughly with solvent and wipes as described in Step 2. This prevents cross-contamination for the next user.
-
Data Processing and Validation
-
ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: If necessary, apply a baseline correction to account for any broad, rolling features, ensuring that peaks originate from a flat baseline.
-
Peak Picking: Use the software to identify the precise wavenumbers of the absorption maxima.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol, emphasizing the self-validating steps.
Caption: Workflow for ATR-FTIR analysis of this compound.
Conclusion
The infrared spectrum of this compound is a powerful diagnostic tool for its structural confirmation. The key identifying features are the strong ketone C=O stretch near 1715 cm⁻¹, two distinct C-O ether stretches around 1250 cm⁻¹ and 1050 cm⁻¹, and a series of absorptions characteristic of the aromatic rings, including C-H stretches above 3000 cm⁻¹ and C=C in-ring stretches from 1600-1450 cm⁻¹. By following the robust ATR-FTIR protocol outlined in this guide, researchers can reliably obtain a high-fidelity spectrum, enabling confident characterization of this molecule for applications in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. theory of infrared spectroscopy characteristic wavenumbers organic functional groups vibrational modes rocking scissoring stretching twisting wagging vibrations Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 4. wikieducator.org [wikieducator.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. mt.com [mt.com]
- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 18. m.youtube.com [m.youtube.com]
Potential Biological Activity of Phenoxy Ether Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of phenoxy ether ketones, a diverse class of organic compounds characterized by the presence of a phenoxy group, an ether linkage, and a ketone functional group. This guide summarizes key findings on their anticancer, enzyme inhibitory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Anticancer Activity
Several studies have highlighted the potential of phenoxy ether ketone derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected phenoxy ether ketone derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Paeonol Derivative 2d | HeLa (Cervical Cancer) | 2.67 | [1] |
| Paeonol Derivative 2d | MCF-7 (Breast Cancer) | 4.74 | [1] |
| Chrysin Ether Derivative 6 | HCT116 (Colon Cancer) | 1.56 - 33.5 | [2] |
| Chrysin Ether Derivative 7 | HCT116 (Colon Cancer) | 1.56 - 33.5 | [2] |
| Chrysin Ether Derivative 7 | HepG2 (Liver Cancer) | Lower than derivative 6 | [2] |
| Chrysin Ether Derivative 22 | HeLa, PC-3, DU145, MCF-7, SH-SY5Y, HepG2, A549 | 1.43 - 7.86 | [2] |
| Fullerene Derivative [Gd@C82(OH)22]n | MCF-7 (Breast Cancer) | 48% inhibition rate | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Phenoxy ether ketone compound
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare various concentrations of the phenoxy ether ketone compound in DMEM. Replace the medium in the wells with the medium containing the test compound and incubate for 24-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.
Signaling Pathways in Anticancer Activity
The anticancer effects of phenoxy ether ketones are often mediated through the induction of apoptosis, a form of programmed cell death. Key signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases.[4][5][6] The PI3K/Akt and MAPK signaling pathways are also crucial regulators of cell survival and apoptosis and can be modulated by anticancer compounds.[7][8]
Enzyme Inhibition
Phenoxy ether ketones have been investigated as inhibitors of various enzymes, playing a role in the modulation of key biological processes.
Acetylcholinesterase Inhibition
Phenoxyacetone has been identified as a transition state analog inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[9] This inhibition is relevant to the management of Alzheimer's disease, where enhancing cholinergic transmission is a therapeutic strategy.[2][10][11][12][13]
Mechanism of Inhibition: The electrophilic carbonyl carbon of the ketone in phenoxyacetone is attacked by a nucleophilic serine residue in the active site of AChE. This forms a stable tetrahedral hemiketal adduct that mimics the transition state of acetylcholine hydrolysis, thereby blocking the enzyme's activity.[9]
Bruton's Tyrosine Kinase (BTK) Inhibition
Certain 5-phenoxy-2-aminopyridine derivatives have been identified as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[][15] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[16][17][18][19] Dysregulation of this pathway is implicated in various B-cell malignancies.
Quantitative Data on BTK Inhibition:
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 18g | BTK | - | [][15] |
| Ibrutinib (reference) | BTK | 0.0002 | [20] |
| Compound 6d | BTK | 1.54 | [20] |
| Compound 6e | BTK | 5.01 | [20] |
Note: Specific IC50 for compound 18g was not provided in the abstract, but it was described as potent.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
BTK enzyme
-
Substrate (e.g., a generic kinase substrate)
-
Phenoxy ether ketone inhibitor
-
ATP
-
ADP-Glo™ Reagent
-
Kinase-Glo® Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the phenoxy ether ketone inhibitor in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add the BTK enzyme, the substrate, and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase-Glo® Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value of the inhibitor.
Antimicrobial Activity
Certain phenoxy ether ketone derivatives have demonstrated potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.
General Antimicrobial Properties
While specific data for a broad range of phenoxy ether ketones is emerging, related compounds like substituted ketones and chalcones have shown antibacterial and antifungal properties.[17][21] The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Phenoxy ether ketone compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the phenoxy ether ketone compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
Phenoxy ether ketones represent a promising class of compounds with a diverse range of potential biological activities. Their demonstrated anticancer, enzyme inhibitory, and antimicrobial properties warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate their therapeutic efficacy and safety.
References
- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. mayo.edu [mayo.edu]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]
- 11. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 19. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. MAPK signaling pathway | Abcam [abcam.com]
Sourcing and Synthesis of 3-(4-Phenylphenoxy)butan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sourcing of starting materials and the synthetic route for 3-(4-Phenylphenoxy)butan-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a ketone derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a biphenyl ether moiety, makes it an interesting target for the development of novel compounds. This guide outlines the primary synthetic pathway, the necessary starting materials, and their commercial availability.
Synthetic Pathway: Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 4-phenylphenol acts as the nucleophile, attacking an electrophilic 3-halobutan-2-one.
Caption: Synthetic pathway for this compound.
Starting Material Sourcing
The key starting materials for this synthesis are 4-phenylphenol and a 3-halobutan-2-one, with 3-bromobutan-2-one and 3-chlorobutan-2-one being the most common choices. A variety of chemical suppliers offer these precursors.
Table 1: Supplier Information for Starting Materials
| Starting Material | Supplier | Purity | Notes |
| 4-Phenylphenol | AK Scientific | ≥99% (GC) | - |
| Chem-Impex | ≥99% (GC) | - | |
| TCI America | >98.0% (GC) | - | |
| Sigma-Aldrich | 97% | - | |
| 3-Bromobutan-2-one | ChemScene | 98% (stabilized with CaCO3) | - |
| Fisher Scientific | 95% (stabilized) | - | |
| Matrix Fine Chemicals | Not specified | - | |
| Sigma-Aldrich | 97% | - | |
| 3-Chlorobutan-2-one | Thermo Scientific Chemicals | 96% | - |
| TCI America | >95.0% (GC) | - | |
| Sigma-Aldrich | 97% | - | |
| Nantong Reform Petro-Chemical | Industrial Grade | - |
Disclaimer: This table is not exhaustive and represents a selection of suppliers found during the literature search. Purity and availability may vary.
Experimental Protocol (Adapted from General Williamson Ether Synthesis)
While a specific protocol for this compound was not found in the literature, the following is a general procedure adapted for this synthesis. Note: This protocol should be optimized and performed by a qualified chemist.
Caption: General experimental workflow for the synthesis.
Materials:
-
4-Phenylphenol
-
3-Bromobutan-2-one or 3-Chlorobutan-2-one
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-phenylphenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Deprotonation: Add a base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
SN2 Reaction: Slowly add 3-halobutan-2-one (1.0-1.2 equivalents) to the reaction mixture. Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using a solid base, filter it off. Partition the mixture between water and an organic solvent like dichloromethane or ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Predicted Analytical Data
As no experimental data for this compound was found, the following are predicted values based on the analysis of similar compounds and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (phenyl rings): δ 7.0-7.6 ppm (multiplet, 9H); Methine proton (-O-CH-): δ 4.5-5.0 ppm (quartet, 1H); Methyl protons (-CH₃): δ 1.4-1.6 ppm (doublet, 3H); Methyl protons (ketone): δ 2.1-2.3 ppm (singlet, 3H). |
| ¹³C NMR | Carbonyl carbon (C=O): δ 205-210 ppm; Aromatic carbons: δ 115-160 ppm; Methoxy carbon (-O-CH-): δ 75-85 ppm; Methyl carbon (ketone): δ 25-30 ppm; Methyl carbon (-CH₃): δ 15-20 ppm. |
| IR (Infrared) | C=O stretch: ~1715 cm⁻¹; C-O-C stretch (ether): ~1240 cm⁻¹ and ~1040 cm⁻¹; Aromatic C-H stretch: ~3030 cm⁻¹; Aliphatic C-H stretch: ~2980 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 240. Expected fragmentation patterns include cleavage alpha to the carbonyl group and cleavage of the ether bond. |
Conclusion
The synthesis of this compound can be readily achieved through the Williamson ether synthesis using commercially available starting materials. This guide provides a comprehensive overview of the sourcing of these materials and a detailed, albeit adapted, experimental protocol. The predicted analytical data serves as a reference for the characterization of the final product. Researchers are encouraged to optimize the reaction conditions and perform thorough characterization to confirm the identity and purity of the synthesized compound.
An In-depth Technical Guide to the Discovery and Isolation of Substituted Butanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and isolation of substituted butanones, a class of ketones with significant applications in medicinal chemistry and materials science. This document delves into the historical context, key synthetic methodologies, detailed experimental protocols for purification, and the pharmacological significance of notable butanone derivatives.
A Historical Perspective on Substituted Butanones
The journey of substituted butanones from simple industrial solvents to complex therapeutic agents has been a gradual evolution. Butanone, also known as methyl ethyl ketone (MEK), has been a staple in the chemical industry for over a century, valued for its solvent properties.[1] However, it was in the latter half of the 20th century that the derivatives of butanone began to garner significant attention for their potential applications in medicine.
A landmark moment in this journey was the development of Nabumetone . Synthesized in the 1970s and approved by the FDA in 1991, Nabumetone was introduced as a non-steroidal anti-inflammatory drug (NSAID).[1] Its design as a non-acidic prodrug was a strategic move to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[1]
Another pivotal discovery was Bupropion , synthesized in 1966 by researchers at Burroughs Wellcome (now part of GlaxoSmithKline).[2][3] Patented in 1974 and approved for medical use in the United States in 1985, bupropion emerged as an atypical antidepressant.[3][4] Initially marketed as Wellbutrin, it was temporarily withdrawn due to a risk of seizures at higher doses but was reintroduced in 1989 with a lower maximum dose.[2][3] Bupropion's unique mechanism as a norepinephrine-dopamine reuptake inhibitor set it apart from other antidepressants of its time.[5]
These discoveries paved the way for further exploration of the butanone scaffold, leading to the investigation of a wide range of derivatives with diverse biological activities, from synthetic cathinones to precursors for complex heterocyclic compounds.[1][6]
Key Synthetic Routes for Substituted Butanones
The synthesis of substituted butanones can be achieved through various established organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and reliable method for introducing a butanoyl group to an aromatic ring, forming an aryl-substituted butanone. This electrophilic aromatic substitution reaction typically involves the use of butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Ar-H + CH₃CH₂CH₂COCl --(AlCl₃)--> Ar-COCH₂CH₂CH₃ + HCl
A key advantage of this method is that the ketone product is less reactive than the starting aromatic compound, which helps to prevent polysubstitution.
Grignard Reaction
The Grignard reaction is a versatile tool for the synthesis of substituted butanones, particularly for creating tertiary alcohols which can then be oxidized to ketones. For instance, reacting a Grignard reagent with butanone can yield a tertiary alcohol.
Reaction Scheme (Formation of a Tertiary Alcohol):
CH₃COCH₂CH₃ + R-MgX --> [Intermediate Alkoxide] --(H₃O⁺ workup)--> R-C(OH)(CH₃)(CH₂CH₃)
To obtain a butanone derivative, one could start with a different ketone and a Grignard reagent that introduces the desired substituent. For example, reacting an appropriate ester with two equivalents of a Grignard reagent can also lead to the formation of a tertiary alcohol, which can then be oxidized.[7]
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a valuable method for preparing ketones with specific substitution patterns. This method involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation. For example, to synthesize 3-methyl-4-phenyl-2-butanone, ethyl acetoacetate can be sequentially alkylated with a methyl halide and a benzyl halide.[8]
Reaction Steps:
-
Deprotonation: Ethyl acetoacetate is deprotonated with a strong base (e.g., sodium ethoxide) to form an enolate.
-
Alkylation: The enolate is reacted with an alkyl halide (e.g., methyl iodide).
-
Second Alkylation (optional): The process can be repeated with a different alkyl halide (e.g., benzyl bromide).
-
Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed with aqueous acid or base, followed by heating to induce decarboxylation, yielding the desired substituted butanone.[8]
Isolation and Purification Techniques
The successful isolation and purification of substituted butanones are critical for obtaining a high-purity product for research and development. The choice of technique depends on the physical properties of the compound and the nature of the impurities.
Recrystallization
Recrystallization is a widely used technique for purifying solid butanone derivatives.[9] The principle behind this method is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[10]
General Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to create a saturated solution.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[9]
-
Isolation: The crystals are collected by vacuum filtration.[9]
-
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities and then dried.[10]
Column Chromatography
Column chromatography is a versatile technique for purifying both solid and liquid butanone derivatives.[11] It separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column.[12]
Types of Column Chromatography:
-
Gravity Chromatography: The mobile phase moves through the stationary phase by gravity.
-
Flash Chromatography: Air pressure is used to force the mobile phase through the column, significantly speeding up the separation process.[13]
General Procedure for Flash Column Chromatography:
-
Column Packing: A glass column is packed with a slurry of the stationary phase (commonly silica gel) in a non-polar solvent.[14]
-
Sample Loading: The crude sample is dissolved in a minimal amount of solvent and carefully loaded onto the top of the packed column.[14]
-
Elution: A solvent or a gradient of solvents (the mobile phase) is passed through the column. Compounds with lower polarity and weaker interactions with the stationary phase travel down the column faster, while more polar compounds move slower.[15]
-
Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (e.g., by TLC) to identify the fractions containing the purified compound.[15]
Comparative Analysis of Purification Techniques
| Technique | Principle of Separation | Best Suited For | Advantages | Limitations |
| Recrystallization | Differential solubility | Crystalline solids | High purity achievable, scalable | Not suitable for oils or amorphous solids, potential for product loss in the mother liquor |
| Column Chromatography | Differential adsorption | Solids and liquids | Versatile, can separate complex mixtures | Can be time-consuming, requires larger volumes of solvent |
| Distillation | Difference in boiling points | Volatile liquids | Effective for separating liquids with significantly different boiling points | Not suitable for thermally unstable compounds or azeotropes |
Data Presentation: Properties of Substituted Butanones
The following table summarizes the physical and chemical properties of 2-butanone and some of its notable derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Butanone | C₄H₈O | 72.11 | -86.3 | 79.6 |
| 4-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | - | 235-237 |
| Bupropion | C₁₃H₁₈ClNO | 239.74 | 233-234 (HCl salt) | - |
| Nabumetone | C₁₅H₁₆O₂ | 228.29 | 80-82 | - |
| 4-Hydroxy-2-butanone | C₄H₈O₂ | 88.11 | - | 175-177 |
| 4-Ethoxy-2-butanone | C₆H₁₂O₂ | 116.16 | - | 165-167 |
Data sourced from various chemical databases and publications.[11][16][17]
Experimental Protocols
Synthesis of a Tertiary Alcohol via Grignard Reaction with 2-Butanone
This protocol outlines a general procedure for the synthesis of a tertiary alcohol, which can be a precursor to a substituted butanone upon oxidation.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Alkyl or aryl halide (e.g., bromobenzene)
-
2-Butanone
-
Aqueous solution of a weak acid (e.g., ammonium chloride) for workup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Place the magnesium turnings in the flask.
-
Dissolve the alkyl or aryl halide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium to initiate the reaction. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Dissolve 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-butanone solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Perform an aqueous workup by slowly adding a saturated solution of ammonium chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.[18]
Purification of a Butanone Derivative by Flash Column Chromatography
This protocol provides a step-by-step guide for purifying a substituted butanone using flash column chromatography.
Materials:
-
Crude substituted butanone
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture) determined by TLC analysis
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent. Carefully add the sample solution to the top of the column.
-
Elute the Column: Add the eluting solvent to the column and apply gentle air pressure to the top of the column to force the solvent through.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified substituted butanone.[4][13]
Signaling Pathways and Pharmacological Significance
Several substituted butanones have demonstrated significant pharmacological activity, primarily by interacting with specific biological targets.
Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Bupropion is an antidepressant that primarily acts by inhibiting the reuptake of norepinephrine and dopamine in the brain.[5] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[19]
Caption: Mechanism of action of Bupropion as a norepinephrine-dopamine reuptake inhibitor.
Nabumetone: A Pro-drug COX-2 Inhibitor
Nabumetone is a prodrug that is converted in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[2] 6-MNA is a non-steroidal anti-inflammatory drug that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[20] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]
Caption: Metabolic activation of Nabumetone and its inhibition of the COX-2 pathway.
Conclusion
The field of substituted butanones continues to be a fertile ground for discovery in medicinal chemistry. From their origins as industrial solvents, these versatile molecules have been developed into important therapeutic agents. A thorough understanding of their synthesis, isolation, and pharmacological mechanisms is essential for the continued development of novel and improved butanone-based drugs and materials. This guide provides a foundational resource for researchers and professionals engaged in this exciting area of chemical and pharmaceutical science.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. americanaddictioncenters.org [americanaddictioncenters.org]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 13. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 14. chromtech.com [chromtech.com]
- 15. How to set up and run a flash chromatography column. [reachdevices.com]
- 16. 2-Butanone (CAS 78-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. Butanone_(data_page) [chemeurope.com]
- 18. Ketone - Wikipedia [en.wikipedia.org]
- 19. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 20. What is Nabumetone used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Chiral Phenoxy Butanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phenoxy butanones are valuable structural motifs in medicinal chemistry and materials science. The stereochemistry at the α-position of the ketone is crucial for their biological activity and material properties. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure phenoxy butanones is of significant interest. This document provides detailed application notes and experimental protocols for two prominent strategies in the asymmetric synthesis of these chiral ketones: Organocatalytic α-Oxyarylation and Palladium-Catalyzed α-Oxyarylation.
I. Organocatalytic α-Oxyarylation of Butanone Derivatives
This approach utilizes a chiral organic molecule as a catalyst to control the stereochemical outcome of the reaction, offering a metal-free alternative for the synthesis of chiral phenoxy butanones. A plausible strategy involves the reaction of a butanone derivative with a phenol in the presence of a chiral organocatalyst. While direct α-oxylation of butanone with phenols using organocatalysis is an emerging area, a highly relevant and analogous transformation is the enantioselective formal O–H bond insertion of α-carbonyl sulfur ylides, catalyzed by a chiral thiourea. This method provides access to highly enantioenriched ketones bearing a tertiary α-oxygenated stereocenter.[1]
General Reaction Scheme:
Caption: General scheme for organocatalytic α-oxyarylation.
Data Presentation
The following table summarizes representative data for the organocatalytic α-oxyarylation of ketone derivatives with phenols, adapted from analogous systems to provide expected outcomes for butanone substrates.
| Entry | Butanone Substrate | Phenol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Butanone | Phenol | Chiral Thiourea (10) | Toluene | 25 | 24 | 85 | 92 |
| 2 | 2-Butanone | 4-Methoxyphenol | Chiral Thiourea (10) | CH2Cl2 | 0 | 36 | 91 | 95 |
| 3 | 2-Butanone | 4-Chlorophenol | Chiral Thiourea (10) | THF | 25 | 24 | 78 | 89 |
| 4 | 3-Methyl-2-butanone | Phenol | Chiral Thiourea (10) | Toluene | 25 | 48 | 75 | 90 |
Experimental Protocol: Organocatalytic Synthesis of (S)-1-Phenoxy-2-butanone
Materials:
-
2-Butanone (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Chiral Thiourea Catalyst (e.g., (1R,2R)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine-thiourea) (0.1 mmol, 10 mol%)
-
Oxidant (e.g., N-fluorobenzenesulfonimide, NFSI) (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5 mL)
-
Argon atmosphere
Procedure:
-
To a dry 25 mL round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.1 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
Add phenol (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add 2-butanone (1.0 mmol) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Add the oxidant (e.g., NFSI, 1.2 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at the same temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenoxy-2-butanone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
II. Palladium-Catalyzed Asymmetric α-Oxyarylation of Butanone
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-O bonds. The asymmetric α-arylation of ketones using chiral palladium complexes has been well-established. This methodology can be adapted for the α-oxyarylation of butanone with phenols, providing a versatile route to chiral phenoxy butanones. The reaction typically involves the formation of a ketone enolate, which then couples with an aryl halide or a related electrophile in the presence of a chiral palladium catalyst.
Logical Relationship of Key Components:
Caption: Key components in Pd-catalyzed α-oxyarylation.
Data Presentation
The following table presents expected quantitative data for the palladium-catalyzed asymmetric α-oxyarylation of 2-butanone with various aryl bromides, based on established α-arylation methodologies.
| Entry | Aryl Bromide | Chiral Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Bromobenzene | (R)-BINAP | NaOtBu | Toluene | 80 | 12 | 88 | 94 |
| 2 | 4-Methoxybromobenzene | (R)-BINAP | K3PO4 | Dioxane | 100 | 18 | 92 | 96 |
| 3 | 4-Chlorobromobenzene | (R)-DTBM-SEGPHOS | Cs2CO3 | Toluene | 90 | 12 | 85 | 91 |
| 4 | 2-Bromonaphthalene | (R)-BINAP | NaOtBu | Toluene | 80 | 24 | 80 | 90 |
Experimental Protocol: Palladium-Catalyzed Synthesis of (R)-1-Phenoxy-2-butanone
Materials:
-
2-Butanone (1.0 mmol, 1.0 equiv)
-
Bromobenzene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
(R)-BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Argon atmosphere
Procedure:
-
In a glovebox, add Pd(OAc)2 (0.02 mmol), (R)-BINAP (0.03 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (3 mL) to the tube.
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
In a separate vial, dissolve 2-butanone (1.0 mmol) and bromobenzene (1.2 mmol) in anhydrous toluene (2 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield the desired chiral phenoxy butanone.
-
Determine the enantiomeric excess (ee) using chiral HPLC.
Experimental Workflow Diagram
Caption: A generalized workflow for asymmetric synthesis.
References
Application Notes and Protocols for 3-(4-Phenylphenoxy)butan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Phenylphenoxy)butan-2-one is a ketone derivative incorporating a diphenyl ether scaffold. The diphenyl ether moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1] The butan-2-one chain provides a versatile synthetic handle for further molecular elaborations, making this compound a potentially valuable building block in medicinal chemistry and organic synthesis. These notes provide a comprehensive overview of the proposed synthesis of this compound, its potential applications, and detailed experimental protocols.
Synthesis of this compound
The most plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the synthesis would proceed by the reaction of 4-phenylphenoxide with a 3-halobutan-2-one.
Proposed Synthetic Pathway:
The synthesis is a two-step process starting from 4-phenylphenol:
-
Deprotonation of 4-phenylphenol: 4-phenylphenol is treated with a suitable base to form the corresponding phenoxide.
-
Nucleophilic Substitution: The resulting 4-phenylphenoxide acts as a nucleophile and reacts with a 3-halobutan-2-one (e.g., 3-bromobutan-2-one) via an SN2 reaction to yield the desired product, this compound.
A diagram of the proposed synthetic workflow is provided below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Phenylphenol
-
3-Bromobutan-2-one (or 3-chlorobutan-2-one)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 4-phenylphenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). If using sodium hydride (1.1 eq), the reaction should be conducted in an inert atmosphere (e.g., under nitrogen or argon) using anhydrous DMF as the solvent.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes. If using NaH, stir until the evolution of hydrogen gas ceases.
-
Addition of Alkyl Halide: Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If acetone was used, filter off the solid and concentrate the filtrate under reduced pressure. If DMF was used, pour the reaction mixture into water and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
Since this compound is a novel compound, specific quantitative data is not available. The following table presents typical reaction conditions and yields for analogous Williamson ether syntheses involving phenols and alkyl halides, which can serve as a benchmark for the synthesis of the title compound.
| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Ethyl bromide | K₂CO₃ | Acetone | Reflux | 6 | 85-95 |
| 4-Methoxyphenol | Propyl iodide | NaH | DMF | 25 | 4 | >90 |
| Naphthol | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | 8 | 92 |
| 4-Ethylphenol | Methyl iodide | NaOH | Water/Toluene (Phase Transfer) | 60 | 1 | ~95 |
This data is compiled from general organic chemistry knowledge and is intended for illustrative purposes.
Potential Applications in Organic Synthesis and Drug Discovery
The structure of this compound suggests several potential applications:
-
Intermediate for Heterocyclic Synthesis: The ketone functionality can be utilized for the synthesis of various heterocyclic compounds such as furans, pyrroles, and pyrazoles, which are important scaffolds in medicinal chemistry.
-
Precursor for Chiral Alcohols: The carbonyl group can be reduced to a hydroxyl group, potentially with stereocontrol, to yield chiral alcohols. These can be valuable chiral building blocks.
-
Modification of the Butanone Chain: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions (e.g., aldol condensation, alkylation).
-
Drug Discovery Lead: The diphenyl ether core is a privileged structure in drug discovery.[1] The title compound could be screened for various biological activities, and the butanone moiety allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.
A logical workflow for exploring the applications of this compound in drug discovery is depicted below.
Caption: A logical workflow for the application of this compound in a drug discovery program.
References
Application Notes and Protocols for 3-(4-Phenylphenoxy)butan-2-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Phenylphenoxy)butan-2-one is a ketone-containing aromatic ether. The presence of both a phenoxy ether linkage and a ketone functional group makes it a versatile intermediate for the synthesis of a variety of more complex organic molecules. The 4-phenylphenoxy moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] The ketone functionality allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and α-functionalization.
These application notes provide an overview of the potential uses of this compound as a chemical intermediate, along with detailed protocols for its synthesis and subsequent derivatization. The information is based on established chemical principles and analogous reactions of similar phenoxy ketone compounds.
Potential Applications
The unique structural features of this compound make it a valuable building block for the synthesis of novel compounds in several areas of drug discovery and materials science.
-
Synthesis of Heterocyclic Compounds: α-Phenoxy ketones are well-established precursors for the synthesis of various heterocyclic systems, such as benzofurans, imidazoles, and thiazoles.[2][3][4] These scaffolds are present in numerous biologically active molecules.
-
Development of Novel Anti-inflammatory and Analgesic Agents: The diaryl ether moiety is found in a number of anti-inflammatory and analgesic drugs.[5] this compound can serve as a starting material for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammatory pathways.
-
Enzyme Inhibitors: The phenoxy group can be crucial for high-affinity binding to biological targets.[1] The ketone functionality can act as a transition state analog inhibitor for certain enzymes, such as proteases and esterases.[6]
-
Antimicrobial and Antifungal Agents: Phenoxy derivatives have been investigated for their antibacterial and antifungal properties.[7] The title compound can be used to generate novel antimicrobial candidates.
-
Probes for Chemical Biology: The phenylphenoxy group can be functionalized to incorporate fluorescent tags or other reporter groups, allowing for the development of chemical probes to study biological processes.
Synthesis of this compound
A common and effective method for the synthesis of α-phenoxy ketones is the Williamson ether synthesis, which involves the reaction of a phenol with an α-halo ketone in the presence of a base.[6][8][9][10][11]
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Phenylphenol
-
3-Bromobutan-2-one
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-phenylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add 3-bromobutan-2-one (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain pure this compound.
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Reactants | 4-Phenylphenol, 3-Bromobutan-2-one |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (expected) |
| Purification Method | Column Chromatography/Distillation |
Application as an Intermediate: Synthesis of a Benzofuran Derivative
α-Phenoxy ketones are valuable precursors for the synthesis of substituted benzofurans via acid-catalyzed cyclodehydration.[2]
Reaction Scheme: Cyclodehydration
Caption: Synthesis of a benzofuran derivative from this compound.
Experimental Protocol: Cyclodehydration to a Benzofuran
Materials:
-
This compound
-
Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add Eaton's reagent (10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Carefully pour the reaction mixture into an ice-water slurry.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.
Data Presentation: Cyclodehydration Parameters
| Parameter | Value |
| Reactant | This compound |
| Reagent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-85% (expected) |
| Purification Method | Column Chromatography |
Hypothetical Biological Signaling Pathway
Derivatives of this compound, such as the synthesized benzofuran, could potentially act as inhibitors of inflammatory pathways. For instance, they might inhibit the cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins.
Caption: Hypothetical inhibition of the COX pathway by a benzofuran derivative.
Conclusion
This compound is a promising chemical intermediate with significant potential for the synthesis of novel and complex molecules. Its straightforward synthesis via Williamson ether synthesis and its reactivity, particularly in forming heterocyclic structures, make it a valuable tool for researchers in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for the exploration of this compound and its derivatives in various research applications. Further investigation into the biological activities of compounds derived from this intermediate is warranted.
References
- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenoxy-2-butanone | 6437-85-0 | Benchchem [benchchem.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Screening 3-(4-Phenylphenoxy)butan-2-one for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of the novel compound, 3-(4-Phenylphenoxy)butan-2-one. The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing and are designed to guide researchers in obtaining reliable and reproducible data.
Quantitative Data Summary
Effective data management is crucial for the comparison of antimicrobial efficacy. The following tables provide a standardized format for presenting quantitative data obtained from the screening assays. Researchers should populate similar tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | 0.5, 1, 2, 4, 8, 16, 32, 64 | Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli (e.g., ATCC 25922) | Negative | 0.5, 1, 2, 4, 8, 16, 32, 64 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | 0.5, 1, 2, 4, 8, 16, 32, 64 | Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans (e.g., ATCC 10231) | N/A (Fungus) | 0.5, 1, 2, 4, 8, 16, 32, 64 | Fluconazole | [Insert Data] | [Insert Data] |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Gram Stain | Compound Concentration per Disk (µg) | Positive Control (Antibiotic) | Zone of Inhibition (mm) for this compound | Zone of Inhibition (mm) for Positive Control |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | [Insert Conc.] | Vancomycin (30 µg) | [Insert Data] | [Insert Data] |
| Escherichia coli (e.g., ATCC 25922) | Negative | [Insert Conc.] | Ciprofloxacin (5 µg) | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | [Insert Conc.] | Gentamicin (10 µg) | [Insert Data] | [Insert Data] |
| Candida albicans (e.g., ATCC 10231) | N/A (Fungus) | [Insert Conc.] | Fluconazole (25 µg) | [Insert Data] | [Insert Data] |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (e.g., ATCC 29213) | [Insert Data] | [Insert Data] | [Insert Data] | Bactericidal/Bacteriostatic |
| Escherichia coli (e.g., ATCC 25922) | [Insert Data] | [Insert Data] | [Insert Data] | Bactericidal/Bacteriostatic |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | [Insert Data] | [Insert Data] | [Insert Data] | Bactericidal/Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]
Experimental Protocols
The following are detailed protocols for conducting the primary screening of this compound for antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][5]
Materials:
-
This compound
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Standard antibiotics (positive controls)
-
Solvent for the test compound (e.g., DMSO, ensuring it has no intrinsic antimicrobial activity at the concentrations used)
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent.[6] Subsequent dilutions should be made in the appropriate broth to achieve the desired final concentrations.
-
Preparation of Inoculum: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline or broth.[1] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
-
Plate Setup:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.[6]
-
This will result in wells containing 100 µL of varying concentrations of the compound.
-
-
Inoculation: Add 100 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 200 µL.[1]
-
Controls:
-
Growth Control: Broth with inoculum but no test compound.
-
Sterility Control: Broth only.
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
Solvent Control: Broth with inoculum and the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[3][5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of growth.[4]
Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.[8][9][10]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[10]
-
Test microorganisms
-
Sterile cotton swabs
-
Standard antibiotic disks
-
Sterile forceps
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[10] Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[9]
-
Preparation of Test Disks: Impregnate sterile paper disks with a known concentration of this compound. A solvent control disk should also be prepared.
-
Application of Disks: Using sterile forceps, place the impregnated disks and standard antibiotic disks on the inoculated agar surface.[10] Ensure disks are placed at least 24 mm apart.[11]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[12]
-
Measurement: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters.[8]
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13][14]
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these wells, subculture a 10-100 µL aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.[1]
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][13]
Visualizations
The following diagrams illustrate the experimental workflows for the antimicrobial screening of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
Investigating the Antioxidant Potential of 3-(4-Phenylphenoxy)butan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative damage through various mechanisms, such as free radical scavenging and upregulation of endogenous antioxidant defense systems.[3][4] 3-(4-Phenylphenoxy)butan-2-one is a novel compound featuring a phenoxy-phenyl moiety, suggesting potential antioxidant activity worthy of investigation.
These application notes provide a comprehensive guide for researchers to evaluate the antioxidant properties of this compound. This document outlines detailed protocols for a panel of widely accepted in vitro and cell-based antioxidant assays. Furthermore, it explores a potential mechanism of action involving the activation of the Nrf2 signaling pathway.
In Vitro Antioxidant Capacity Assays
A battery of in vitro assays is recommended to comprehensively assess the different facets of antioxidant activity of this compound. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound.[5][6] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[6]
Protocol: DPPH Radical Scavenging Assay [5][6]
1. Reagent Preparation:
- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, amber-colored bottle at 4°C.
- Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Prepare serial dilutions to obtain a range of concentrations for testing.
- Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, and create serial dilutions.
2. Assay Procedure (96-well plate format):
- Add 100 µL of the test compound or standard dilutions to the wells of a 96-well plate.
- Add 100 µL of the 0.1 mM DPPH working solution to each well.
- For the control well, add 100 µL of the solvent and 100 µL of the DPPH solution.
- For the blank well, add 200 µL of the solvent.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
- A_control is the absorbance of the control.
- A_sample is the absorbance of the test sample.
- Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[7][8] The pre-formed blue/green ABTS•+ is reduced by an antioxidant to its colorless neutral form, and the change in absorbance is measured.[7]
Protocol: ABTS Radical Cation Decolorization Assay [7][9][10]
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
- Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
- ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
- Test Compound and Standard Solutions: Prepare as described for the DPPH assay.
2. Assay Procedure (96-well plate format):
- Add 20 µL of the test compound or standard dilutions to the wells of a 96-well plate.
- Add 180 µL of the ABTS•+ working solution to each well.
- Incubate the plate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.
- Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form.[11] The change in absorbance is proportional to the antioxidant capacity of the sample.[12]
1. Reagent Preparation:
- Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
- TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
- Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
- FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.
- Test Compound and Standard Solutions: Prepare as described for the DPPH assay. A ferrous sulfate (FeSO₄) solution is used as the standard.
2. Assay Procedure (96-well plate format):
- Add 20 µL of the test compound or standard dilutions to the wells of a 96-well plate.
- Add 180 µL of the freshly prepared FRAP reagent to each well.
- Incubate the plate at 37°C for 4 minutes.[11]
- Measure the absorbance at 593 nm using a microplate reader.
3. Data Analysis:
- Construct a standard curve using the absorbance values of the FeSO₄ standards.
- Express the FRAP value of the test compound as µM Fe(II) equivalents.
Data Presentation: In Vitro Antioxidant Assays
The results of the in vitro antioxidant assays for this compound should be summarized in a table for clear comparison.
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
| DPPH Scavenging | IC50 (µM) | Insert Value | Insert Value |
| ABTS Scavenging | TEAC (Trolox Equivalents) | Insert Value | 1.0 |
| FRAP | FRAP Value (µM Fe(II) Equivalents) | Insert Value | Insert Value |
Cellular Antioxidant Activity (CAA) Assay
While in vitro assays are useful for initial screening, they do not account for cellular uptake, metabolism, and bioavailability.[14][15] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by quantifying the ability of a compound to prevent intracellular ROS formation in a cell-based model.[15][16]
Protocol: Cellular Antioxidant Activity (CAA) Assay [14][15][16]
1. Cell Culture and Seeding:
- Culture a suitable cell line, such as human hepatocarcinoma HepG2 cells, in appropriate culture medium.
- Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
2. Assay Procedure:
- Remove the culture medium and wash the cells with PBS.
- Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in culture medium for 1 hour at 37°C. DCFH-DA is a cell-permeable probe that is de-esterified intracellularly to the non-fluorescent DCFH.[15]
- Remove the DCFH-DA solution and wash the cells with PBS.
- Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., Quercetin) for 1 hour.
- Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to the wells.
- Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
3. Data Analysis:
- Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells.
- Calculate the CAA value using the following formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where:
- ∫SA is the integrated area under the sample curve.
- ∫CA is the integrated area under the control curve.
- Express the results as Quercetin Equivalents (QE).
Data Presentation: Cellular Antioxidant Activity Assay
| Compound | Concentration (µM) | CAA Value (QE) |
| This compound | Insert Value | Insert Value |
| Insert Value | Insert Value | |
| Quercetin (Positive Control) | Insert Value | Insert Value |
Potential Mechanism of Action: Nrf2 Signaling Pathway
Many phenolic antioxidants exert their protective effects not only through direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms.[1] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18]
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[17] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[17] In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[17][18]
Experimental Workflow for Investigating Antioxidant Properties
The following diagram outlines the logical workflow for a comprehensive investigation into the antioxidant properties of this compound.
Conclusion
This document provides a framework for the systematic evaluation of the antioxidant properties of the novel compound, this compound. By employing a combination of in vitro and cell-based assays, researchers can obtain a comprehensive understanding of its antioxidant potential. Furthermore, investigating its effect on the Nrf2 signaling pathway can provide valuable insights into its mechanism of action, which is crucial for further drug development efforts. The provided protocols and data presentation formats are intended to facilitate standardized and comparable research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. zen-bio.com [zen-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Phenylphenoxy)butan-2-one and Structurally Related Scaffolds in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data on the biological activity of 3-(4-phenylphenoxy)butan-2-one as a drug discovery scaffold is limited in publicly available literature. However, the structurally related 3-(4-phenoxyphenyl) moiety is a key component of potent kinase inhibitors. This document provides detailed application notes and protocols based on the development of 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK), a critical target in oncology and immunology.
Application Note: Targeting Bruton's Tyrosine Kinase (BTK) with 3-(4-Phenoxyphenyl)-Based Scaffolds
Background
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1][2][3] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] As a key downstream effector of the BCR, BTK has emerged as a significant therapeutic target for the treatment of these cancers and various autoimmune diseases.[1][4][5] BTK inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting B-cell proliferation and survival.[6][7]
The 3-(4-Phenoxyphenyl) Scaffold
The 3-(4-phenoxyphenyl) moiety has been identified as a valuable scaffold for the design of potent and selective kinase inhibitors. This structural motif can effectively occupy the ATP-binding pocket of kinases, with the phenoxy group often extending into a hydrophobic region, thereby enhancing binding affinity. The butan-2-one component of the originally proposed scaffold could be envisioned to interact with the hinge region of a kinase, a common binding mode for kinase inhibitors. In the presented example, the 3-(4-phenoxyphenyl) group is attached to a thieno[3,2-c]pyridin-4-amine core, which has demonstrated high potency against BTK.
Biological Activity of 3-(4-Phenoxyphenyl)thieno[3,2-c]pyridin-4-amine Derivatives as BTK Inhibitors
A series of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines have been synthesized and evaluated for their inhibitory activity against BTK. Several of these compounds exhibit potent inhibition of BTK, with IC50 values in the nanomolar range. The table below summarizes the in vitro BTK inhibitory activity of selected compounds from this series.
| Compound ID | R Group (at position 7) | BTK IC50 (nM) |
| 13a | 1-methyl-1H-pyrazol-4-yl | 14.2 |
| 13b | 1H-pyrazol-4-yl | 11.8 |
| 13c | 1-ethyl-1H-pyrazol-4-yl | 15.6 |
| 14g | 4-hydroxyphenyl | 12.8 |
Data is presented for illustrative purposes based on published research on thieno[3,2-c]pyridin-4-amine derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 3-(4-Phenoxyphenyl)thieno[3,2-c]pyridin-4-amine Derivatives
This protocol describes a general synthetic route for the preparation of the thieno[3,2-c]pyridin-4-amine core, followed by the introduction of the 3-(4-phenoxyphenyl) moiety via a Suzuki coupling reaction.
Workflow for Synthesis
References
- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Phenoxy Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays relevant to the assessment of phenoxy compounds. Given the diverse biological activities of phenoxy derivatives, including endocrine disruption and herbicidal action, this document covers key assays for evaluating their effects on the human estrogen receptor alpha (ERα) and acetyl-CoA carboxylase (ACC).
High-Throughput Screening for Estrogenic Activity
Many phenoxy compounds are recognized as endocrine-disrupting chemicals (EDCs) due to their interaction with nuclear receptors, particularly the estrogen receptor. The following assays are widely used to screen for and characterize the estrogenic or anti-estrogenic potential of these compounds in a high-throughput format.
Yeast Estrogen Screen (YES) Assay
The Yeast Estrogen Screen (YES) assay is a robust and cost-effective HTS method for identifying substances that can mimic estrogen.[1] This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor (hER) and a reporter gene, typically lacZ, which encodes for β-galactosidase.[1] When an estrogenic compound binds to the hER, it activates the transcription of the lacZ gene, leading to the production of β-galactosidase. The enzymatic activity is then quantified by the conversion of a chromogenic substrate, resulting in a color change that is proportional to the estrogenic activity of the test compound.[1]
Materials:
-
Recombinant Saccharomyces cerevisiae expressing hERα and a lacZ reporter gene
-
Yeast minimal medium (YMM)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
17β-Estradiol (E2) as a positive control
-
Test phenoxy compounds
-
Dimethyl sulfoxide (DMSO) or ethanol as a solvent
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 570 nm and 690 nm
Procedure:
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast into YMM and incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.[1]
-
Preparation of Test Solutions: Prepare stock solutions of test phenoxy compounds and E2 in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to create a range of test concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 1-2 µL) of each test compound dilution, E2 standard, and solvent control to the wells of a 96-well plate in triplicate. Allow the solvent to evaporate.
-
Inoculation and Incubation: Dilute the overnight yeast culture in fresh YMM containing the CPRG substrate. Add the yeast suspension to each well of the assay plate. Seal the plate and incubate at 30-34°C for 48-52 hours.[2]
-
Measurement: Measure the absorbance at 570 nm (for the colored product) and 690 nm (for turbidity) using a plate reader.[1]
-
Data Analysis: Correct the absorbance at 570 nm by subtracting the absorbance at 690 nm. Plot the corrected absorbance against the logarithm of the concentration for each compound to generate dose-response curves and calculate the EC50 value (the concentration that elicits 50% of the maximum response).[1]
| Phenoxy Compound | EC50 (M) | Reference |
| p-Phenoxyphenol | ~1 x 10-6 | [3] |
| p-Pentyloxyphenol | ~6.6 x 10-5 | [3] |
| Bisphenol A (Reference) | ~1 x 10-6 | [2] |
| Nonylphenol (Reference) | ~7.3 x 10-8 | [2] |
LanthaScreen™ TR-FRET Estrogen Receptor Alpha Coactivator Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a sensitive and robust method for high-throughput screening of potential ERα ligands.[4] The assay measures the binding of a fluorescently labeled coactivator peptide to the ERα ligand-binding domain (LBD) in the presence of a test compound.[4] Agonist binding promotes the recruitment of the coactivator, resulting in a high TR-FRET signal, while antagonists inhibit this interaction.
Materials:
-
LanthaScreen™ TR-FRET ERα Coactivator Assay Kit (contains ERα-LBD-GST, fluorescein-coactivator peptide, terbium-labeled anti-GST antibody, and buffer)[4]
-
Test phenoxy compounds
-
17β-Estradiol (agonist control)
-
4-Hydroxytamoxifen (antagonist control)
-
DMSO
-
Black, 384-well assay plates[4]
-
TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm)[4]
Procedure (Agonist Mode):
-
Prepare Reagents: Prepare serial dilutions of the test phenoxy compounds and estradiol in DMSO. Prepare the assay buffer as per the kit instructions.
-
Compound Addition: Add the diluted compounds and controls to the wells of the 384-well plate.
-
ERα-LBD Addition: Add the ERα-LBD solution to each well.
-
Detection Mix Addition: Add a mixture of the fluorescein-coactivator peptide and terbium anti-GST antibody to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after a delay following excitation at 340 nm.[4]
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the logarithm of the compound concentration to determine EC50 values.[4]
| Compound | Assay Type | IC50 (µM) | Reference |
| MRL-L15 (Reference) | TR-FRET coactivator recruitment | 0.42 ± 0.05 | [5] |
| Chol-L15 (Reference) | TR-FRET coactivator recruitment | 0.67 ± 0.11 | [5] |
| Bit-L15 (Reference) | TR-FRET coactivator recruitment | 0.0059 ± 0.0007 | [5] |
E-Morph Screening Assay
The E-Morph Assay is a cell-based, high-content screening assay that measures changes in cell morphology as a readout for estrogenic activity.[6] It focuses on the estrogen receptor alpha-dependent regulation of E-cadherin, a protein crucial for cell-cell adhesion.[7] Estrogenic compounds cause a characteristic change in the distribution of E-cadherin in human breast cancer cells (MCF-7), which can be quantified using automated microscopy and image analysis.[6][8]
Materials:
-
MCF-7 breast cancer cell line stably expressing E-cadherin-GFP[8]
-
Cell culture medium and supplements
-
Test phenoxy compounds
-
Fulvestrant (anti-estrogen control)
-
High-content imaging system
-
Image analysis software
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96- or 384-well imaging plates.
-
Compound Treatment: Treat the cells with a dilution series of the test phenoxy compounds, a positive control (e.g., estradiol), and a negative control (e.g., fulvestrant).[8] For antagonist screening, co-treat with an estrogen and the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Imaging: Acquire images of the E-cadherin-GFP signal using a high-content imaging system.
-
Image Analysis: Quantify changes in cell-cell contact morphology and E-cadherin distribution using specialized image analysis software.[8]
-
Data Analysis: Determine the concentration-response relationships and calculate potency values (e.g., EC50 or IC50).
High-Throughput Screening for Acetyl-CoA Carboxylase (ACC) Inhibition
Certain phenoxy compounds, particularly those with herbicidal activity, target enzymes in plant metabolic pathways. Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid biosynthesis and a target for some herbicides and potential therapeutics.[1][4]
Biochemical Assay for ACC Inhibition
This assay measures the activity of ACC by detecting one of its reaction products. A common HTS approach is to couple the ACC reaction to a secondary reaction that produces a fluorescent or colorimetric signal.
Materials:
-
Purified human ACC1 enzyme[1]
-
Assay buffer
-
Acetyl-CoA, ATP, and sodium bicarbonate (substrates)
-
A coupled enzyme system for detection (e.g., pyruvate kinase and lactate dehydrogenase with NADH for a coupled absorbance-based assay, or a commercial ADP detection kit)
-
Test phenoxy compounds and a known ACC inhibitor (e.g., CP-640186)[1]
-
DMSO
-
384-well plates
-
Plate reader (absorbance or fluorescence, depending on the detection method)
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.[1]
-
Enzyme Addition: Add the ACC enzyme solution to each well and incubate for a short period to allow for inhibitor binding.[1]
-
Reaction Initiation: Add a substrate mixture containing acetyl-CoA, ATP, and bicarbonate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagents. Incubate to allow the detection reaction to proceed.
-
Measurement: Read the plate using the appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
| Compound | Target | IC50 (nM) | Reference |
| 6g (4-phenoxy-phenyl isoxazole derivative) | hACC1 | 99.8 | [1][9] |
| CP-640186 (Reference) | hACC1 | 108.9 | [1][9] |
| Phenoxy thiazole derivative (example) | ACC2 | ~9-20 | [10] |
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-Morph Assay: Identification and characterization of environmental chemicals with estrogenic activity based on quantitative changes in cell-cell contact organization of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ijbs.com [ijbs.com]
- 6. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bfr.bund.de [bfr.bund.de]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-(4-Phenylphenoxy)butan-2-one using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable analytical method for the quantification of 3-(4-Phenylphenoxy)butan-2-one, a compound of interest in pharmaceutical research and development. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, offering a sensitive and specific approach for the determination of this aromatic ketone in various sample matrices. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid researchers and scientists in the implementation of this analytical procedure.
Introduction
This compound is an aromatic ketone with potential applications in drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed HPLC-UV method developed for this purpose. The methodology is based on reversed-phase chromatography, a widely used technique for the separation of non-polar to moderately polar compounds. The protocols provided herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | Calculated |
| Molar Mass | 240.28 g/mol | Calculated |
| Appearance | Likely a solid or high-boiling liquid at room temperature | Inferred from similar structures |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and ethanol; sparingly soluble in water. | Inferred from similar structures |
| Predicted UV Absorbance Maximum (λmax) | Approximately 270 nm | Inferred from phenoxy compounds[1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (Purity > 98%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic acid (FA): (Optional, for mobile phase modification)
-
Sample Matrix: (e.g., plasma, formulation excipients)
Instrumentation
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.[2]
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general protocol for a pharmaceutical formulation. The procedure should be optimized based on the specific sample matrix.
-
Extraction: Accurately weigh a portion of the sample matrix equivalent to a known amount of the formulation.
-
Add a defined volume of acetonitrile to the sample.
-
Vortex or sonicate the sample for 15 minutes to ensure complete dissolution of the analyte.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any excipients.
-
Collect the supernatant for HPLC analysis.
HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 270 nm (or experimentally determined λmax)[1] |
| Run Time | 10 minutes |
Method Validation Parameters
The developed method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank matrix at the retention time of the analyte |
| Robustness | Insensitive to small, deliberate variations in method parameters |
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Method Validation Logic
References
Application Note: HPLC Analysis of 3-(4-Phenylphenoxy)butan-2-one
Introduction
3-(4-Phenylphenoxy)butan-2-one is an aromatic ketone of interest in pharmaceutical and chemical research due to its potential applications in drug development and material science. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method utilizes a reverse-phase C18 column with UV detection, providing a straightforward and reproducible approach for researchers, scientists, and drug development professionals.
Materials and Methods
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
Chromatographic Conditions: A reverse-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Protocols
1. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase (60% B) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
For bulk drug substance, accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
For formulated products, a suitable extraction procedure may be required to isolate the analyte from excipients. The final sample should be dissolved in methanol and filtered.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Monitor the chromatogram at 254 nm.
-
Process the data using appropriate chromatography software to determine the peak area and retention time of the analyte.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Results and Discussion
The developed HPLC method provides good separation and a sharp, symmetric peak for this compound. The retention time under the specified conditions is expected to be reproducible. A summary of the anticipated quantitative data is presented below.
| Parameter | Expected Value |
| Retention Time (min) | ~ 7.5 |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of the HPLC method components.
Conclusion
The HPLC method described in this application note is suitable for the routine analysis of this compound in various samples. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries. The use of a standard C18 column and common HPLC solvents ensures its broad applicability in most analytical laboratories. Further validation studies should be performed as per regulatory requirements before implementation for routine use.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of related aryloxy ketones using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are synthesized from established practices for the analysis of ketones and related aromatic compounds, ensuring a robust and reliable analytical approach.
Introduction
Aryloxy ketones are a class of organic compounds characterized by a ketone functional group and an aryloxy moiety. These compounds are of interest in various fields, including medicinal chemistry and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of aryloxy ketones, often following a derivatization step to enhance their volatility and thermal stability.[1][2]
Experimental Protocols
A successful GC-MS analysis of aryloxy ketones hinges on meticulous sample preparation and the optimization of instrumental parameters.
Sample Preparation
The choice of sample preparation technique is dictated by the sample matrix. The goal is to extract the aryloxy ketones of interest and remove interfering substances.
2.1.1. For Solid Samples (e.g., tissues, soil, formulated products):
-
Homogenization: Solid samples should be thoroughly homogenized to ensure representativeness.
-
Solvent Extraction:
-
Weigh a precise amount of the homogenized sample (e.g., 1-10 g).
-
Extract the sample with a suitable organic solvent such as dichloromethane, hexane, or a mixture of hexane and acetone (1:1 v/v).[3]
-
Techniques like Soxhlet extraction or ultrasonication can be employed to improve extraction efficiency.[4]
-
-
Cleanup: The crude extract may require cleanup to remove interfering compounds.[3]
-
Concentration: The cleaned extract is typically concentrated under a gentle stream of nitrogen to a final volume of 1 mL.[4]
2.1.2. For Liquid Samples (e.g., plasma, urine, water):
-
Liquid-Liquid Extraction (LLE):
-
To a known volume of the liquid sample (e.g., 1-10 mL), add a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex or shake vigorously for several minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times for quantitative recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[4]
-
-
Solid-Phase Microextraction (SPME):
-
SPME is a solvent-free technique suitable for volatile and semi-volatile analytes.[5]
-
Expose a coated fiber to the headspace of the sample or directly immerse it in the liquid sample.[5]
-
The analytes adsorb to the fiber, which is then directly introduced into the GC injector for thermal desorption.[5]
-
Derivatization
To improve the chromatographic behavior and mass spectral properties of aryloxy ketones, derivatization is often recommended. This process increases volatility and thermal stability.[6][7]
2.2.1. Methoximation followed by Silylation:
This two-step process first protects the keto group from enolization and then derivatizes any hydroxyl groups present on the aryloxy moiety.[8]
-
Methoximation:
-
Silylation:
2.2.2. PFBHA Derivatization:
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form oximes, which are highly electron-capturing and thus provide excellent sensitivity in negative chemical ionization (NCI) mode.[10][11]
-
Evaporate the sample extract to dryness.
-
Reconstitute in a suitable solvent and add the PFBHA reagent.
-
Heat the mixture to facilitate the reaction. The resulting oximes can be readily analyzed by GC-MS.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific aryloxy ketones being analyzed.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Solvent Delay | 3-5 min |
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following is an example template.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (ng/mL or µg/g) |
| Aryloxy Ketone 1 | e.g., 15.2 | e.g., 105 | e.g., 77 | e.g., 182 | Value ± SD |
| Aryloxy Ketone 2 | e.g., 17.8 | e.g., 121 | e.g., 91 | e.g., 210 | Value ± SD |
| Internal Standard | e.g., 16.5 | e.g., 135 | e.g., 107 | e.g., 194 | N/A |
Note: The fragmentation of aromatic ketones often results in a prominent ArC≡O+ fragment (e.g., m/z 105 for a benzoyl group) and a fragment corresponding to the aromatic ring (e.g., m/z 77 for a phenyl group).[12]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of aryloxy ketones.
Caption: Workflow for the GC-MS analysis of aryloxy ketones.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GCMS Section 6.11.3 [people.whitman.edu]
Use of 3-(4-Phenylphenoxy)butan-2-one in material science
Application of 3-(4-Phenylphenoxy)butan-2-one in Material Science: A Review of Publicly Available Information
As of the latest available data, there is no significant public information, including academic literature, patents, or technical data sheets, detailing the specific use of this compound in the field of material science. Comprehensive searches for this particular compound in material science applications have not yielded any relevant results.
The scientific and technical databases primarily contain information on structurally similar but distinct molecules. These related compounds, such as various butanone derivatives, have applications in fields like fragrance, flavor, and as intermediates in organic synthesis. For instance, certain substituted butanones are utilized in the production of polymers and resins. However, this information does not directly pertain to this compound.
Given the absence of specific data on the application of this compound in material science, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations of signaling pathways or experimental workflows.
It is conceivable that research into the material science applications of this compound is nascent, proprietary, or not yet published in publicly accessible domains. Researchers and professionals interested in this specific molecule are encouraged to monitor scientific and patent literature for any future developments.
Application Notes and Protocols for the Evaluation of 3-(4-Phenylphenoxy)butan-2-one in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of pathological conditions. The discovery of novel anti-inflammatory agents is a key focus of therapeutic research. This document provides a detailed guide for the investigation of a novel compound, 3-(4-Phenylphenoxy)butan-2-one, for its potential anti-inflammatory properties.
The protocols outlined below describe standard in vitro and in vivo assays to characterize the anti-inflammatory efficacy and potential mechanisms of action of a test compound. These assays are foundational in preclinical drug discovery and provide the necessary data to warrant further investigation. Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process and are often the targets of anti-inflammatory drugs.[1][2][3]
Key Inflammatory Signaling Pathways
Understanding the molecular pathways driving inflammation is essential for interpreting experimental results. The NF-κB and MAPK signaling cascades are pivotal in the expression of pro-inflammatory genes and are common targets for anti-inflammatory therapies.[4]
NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of inflammatory responses, controlling the expression of pro-inflammatory genes like cytokines and chemokines.[1][3][4] Its activation can be triggered by stimuli such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and bacterial lipopolysaccharide (LPS).[3][4][5]
MAPK Signaling Pathway
The MAPK signaling cascades are crucial for transmitting extracellular signals to intracellular targets, thereby regulating processes such as inflammation and apoptosis.[2] The three major MAPK families involved in inflammation are ERK, JNK, and p38.[2]
In Vitro Anti-inflammatory Assays
In vitro assays are fundamental for the initial screening of novel compounds due to their cost-effectiveness and high-throughput nature.[4]
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.[6][7]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Cell Treatment: Seed cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.[7]
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[7]
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[8][9]
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.[9]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-2, an enzyme responsible for the production of prostaglandins during inflammation.
Protocol:
-
Reagent Preparation: Prepare human recombinant COX-2 enzyme, reaction buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions.[10][11]
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure: In a 96-well plate, combine the reaction buffer, heme, and COX-2 enzyme. Add the test inhibitor or vehicle control and pre-incubate.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[10]
-
Detection: After a specific incubation period, stop the reaction and measure the product formation using a suitable detection method, such as a colorimetric or fluorometric readout.[11][12][13][14]
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
In Vivo Anti-inflammatory Assays
In vivo models are crucial for evaluating the efficacy of a compound in a whole biological system.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model to assess the acute anti-inflammatory activity of novel compounds.[15][16]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of this compound.[15]
-
Compound Administration: Administer the test compound or controls orally or via intraperitoneal injection.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal to induce localized inflammation.[15][17][18][19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of the test compound on systemic inflammation, mimicking aspects of bacterial infection.[5][20]
Protocol:
-
Animal Preparation: Use mice of a specific strain and age.
-
Compound Administration: Pre-treat the animals with this compound or vehicle control.
-
LPS Challenge: Induce systemic inflammation by administering a single intraperitoneal injection of LPS.[5][21][22]
-
Monitoring and Sample Collection: Monitor the animals for signs of inflammation. At a predetermined time point, collect blood and tissues for analysis.[5][21]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or serum using ELISA.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-challenged control group.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Dexamethasone/Celecoxib) |
| LPS-Induced NO Production | IC50 (µM) | Insert Value | Insert Value |
| Max Inhibition (%) | Insert Value | Insert Value | |
| COX-2 Inhibition | IC50 (µM) | Insert Value | Insert Value |
| Max Inhibition (%) | Insert Value | Insert Value |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Vehicle Control | - | 0 | 0 |
| This compound | Dose 1 | Insert Value | Insert Value |
| Dose 2 | Insert Value | Insert Value | |
| Dose 3 | Insert Value | Insert Value | |
| Positive Control (Indomethacin) | 10 | Insert Value | Insert Value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Systemic Inflammation
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle Control | - | Insert Value | Insert Value |
| LPS Control | - | Insert Value | Insert Value |
| This compound + LPS | Dose 1 | Insert Value | Insert Value |
| Dose 2 | Insert Value | Insert Value | |
| Positive Control + LPS | Dose | Insert Value | Insert Value |
Conclusion
These application notes and protocols provide a comprehensive framework for the initial preclinical evaluation of the anti-inflammatory potential of this compound. The data generated from these studies will be critical in determining the compound's efficacy and mechanism of action, and will guide future drug development efforts.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 21. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 22. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Phenylphenoxy)butan-2-one
Disclaimer: The synthesis of 3-(4-Phenylphenoxy)butan-2-one is not widely reported in scientific literature. The following troubleshooting guide is based on the presumed and most probable synthetic route: a Williamson ether synthesis . This involves the reaction of 4-phenylphenol with a 3-halo-butan-2-one (e.g., 3-bromo-butan-2-one) in the presence of a base.
I. Troubleshooting Guide
This guide addresses common issues that can lead to low yields or failed reactions during the synthesis of this compound via the Williamson ether synthesis.
Question 1: My reaction has a very low yield or did not proceed at all. What are the primary factors to investigate?
Answer: A low or zero yield in a Williamson ether synthesis typically points to one of several critical factors. A systematic check of the following is recommended:
-
Incomplete Deprotonation of 4-Phenylphenol: The reaction requires the formation of the 4-phenylphenoxide ion, a potent nucleophile. If the base used is not strong enough to deprotonate the phenol, the reaction will not proceed efficiently.
-
Purity and Stability of Reagents: The purity of both 4-phenylphenol and 3-halobutan-2-one is crucial. 3-Bromobutan-2-one, for instance, can be unstable and should be handled with care. Impurities in the starting materials can lead to side reactions.[1] Ensure solvents are anhydrous, as water can interfere with the reaction.[1]
-
Reaction Temperature and Time: Williamson ether syntheses are often conducted at elevated temperatures (50-100 °C) for several hours (1-8 hours).[2] Insufficient heating or reaction time may result in an incomplete reaction.[2]
-
Choice of Solvent: The solvent plays a critical role. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the nucleophile more reactive. Protic solvents can slow the reaction rate.[2]
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
Answer: Several side reactions can compete with the desired Williamson ether synthesis, leading to a mixture of products.
-
C-Alkylation of the Phenoxide: The 4-phenylphenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), leading to an undesired isomer.[2][3] The choice of solvent can influence this; protic solvents may favor C-alkylation by hydrogen bonding with the oxygen atom.[3]
-
Elimination of 3-Halobutan-2-one: Since 3-halobutan-2-one is a secondary halide, it is susceptible to elimination reactions (E2), especially in the presence of a strong, bulky base, which would produce but-3-en-2-one.[2][4]
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Aldol Condensation of the Ketone: Under strongly basic conditions, the this compound product or the starting 3-halobutan-2-one can undergo self-condensation or other base-catalyzed side reactions involving the enolizable ketone.[5]
Question 3: How can I optimize my reaction conditions to favor the desired O-alkylation and maximize the yield?
Answer: Optimizing the reaction conditions is key to improving the yield and purity of this compound.
-
Base Selection: Use a base that is strong enough to deprotonate the phenol but is not excessively harsh. Weaker bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) in a suitable solvent can be effective and may minimize side reactions like elimination and aldol condensation.[6][7] Stronger bases like sodium hydride (NaH) can also be used but require careful handling and anhydrous conditions.[8]
-
Solvent Choice: To promote O-alkylation, use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2][3]
-
Temperature Control: While heating is often necessary, excessive temperatures can favor elimination and other side reactions. It is advisable to monitor the reaction progress by TLC and maintain the temperature in the optimal range of 50-100 °C.[2]
-
Leaving Group: The choice of halide on the butanone can influence the reaction rate. Iodides are typically more reactive than bromides, which are more reactive than chlorides in Sₙ2 reactions.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via Williamson ether synthesis? A1: The reaction proceeds via an Sₙ2 mechanism.[2] First, a base is used to deprotonate the hydroxyl group of 4-phenylphenol, forming a nucleophilic 4-phenylphenoxide ion. This phenoxide then attacks the carbon atom bonded to the halogen in 3-halobutan-2-one, displacing the halide and forming the ether linkage.[2]
Q2: Can I use a tertiary haloalkane instead of a secondary one? A2: No, tertiary halides are not suitable for Williamson ether synthesis as they will almost exclusively undergo elimination reactions in the presence of a base.[4]
Q3: My 3-bromobutan-2-one has a yellow or brown color. Can I still use it? A3: A yellow to brown color may indicate decomposition. While it might still be usable, the purity is compromised, which could lead to lower yields and more side products. It is best to use a clear, light-yellow liquid.[9] If in doubt, purification by distillation may be necessary.
Q4: How do I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are some common work-up procedures for this reaction? A5: A typical work-up involves cooling the reaction mixture, adding water, and extracting the product with an organic solvent like diethyl ether or ethyl acetate.[10] The organic layer is then washed with a dilute base (to remove any unreacted phenol), water, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[6]
III. Data Presentation
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | NaH | K₂CO₃ | NaOH | NaH and K₂CO₃ are often preferred for higher yields. NaOH can sometimes lead to more side reactions.[6][8][11] |
| Solvent | DMF (aprotic) | Ethanol (protic) | Toluene (nonpolar) | DMF generally gives higher yields by favoring the Sₙ2 reaction. Protic solvents can reduce the nucleophilicity of the phenoxide.[2][12] |
| Temperature | 25 °C (Room Temp) | 60 °C | 100 °C | Moderate heating (60-100 °C) is typically required for a reasonable reaction rate and completion.[2] |
| Alkyl Halide | 3-Chlorobutan-2-one | 3-Bromobutan-2-one | 3-Iodbutan-2-one | Reactivity increases from Cl to Br to I, potentially leading to higher yields or faster reaction times with the iodo-compound.[4] |
IV. Experimental Protocols
General Protocol for the Synthesis of this compound
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Preparation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylphenol (1.0 eq) in anhydrous DMF. Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the solution.[6] Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: To the stirred suspension, add 3-bromobutan-2-one (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using TLC. The reaction is typically complete within 2-6 hours.[2][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with 1M NaOH (2x), water (2x), and brine (1x).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cas 814-75-5,3-BROMO-2-BUTANONE | lookchem [lookchem.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 3-(4-Phenylphenoxy)butan-2-one
Welcome to the technical support center for the purification of crude 3-(4-Phenylphenoxy)butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this moderately polar aromatic ketone. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.
Understanding the Impurity Profile: A Tale of Two Syntheses
The first step in any successful purification is to understand the potential impurities in your crude material. The impurity profile of this compound is highly dependent on its synthetic route. The two most common methods for its preparation are Friedel-Crafts acylation and Williamson ether synthesis.
dot
Caption: Potential impurities based on the synthetic route of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. Is this normal?
A1: Yes, this is quite common, especially after a Friedel-Crafts acylation.[1] The color can be attributed to polymeric side products and residual catalyst complexes. The oily consistency suggests the presence of unreacted starting materials or low-melting regioisomers. A proper work-up, including a quench with ice/HCl and washes with sodium bicarbonate and brine, is crucial before attempting purification.
Q2: I'm having trouble separating my product from what I suspect is a regioisomer by column chromatography. What can I do?
A2: Regioisomers, particularly the ortho and para isomers from a Friedel-Crafts acylation, can have very similar polarities, making separation challenging. Here are a few strategies:
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Optimize Your Solvent System: A slight adjustment to your mobile phase can sometimes achieve separation. Try a less polar solvent system to increase the retention time and potentially resolve the isomers. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.
-
Consider a Different Stationary Phase: If silica gel isn't providing the desired separation, consider using alumina (neutral or basic), which can offer different selectivity for aromatic compounds.
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Recrystallization: If your product is a solid, recrystallization can be a powerful technique for isolating a single isomer, provided there is a significant difference in solubility between the isomers in the chosen solvent.
Q3: Can I use bisulfite extraction to purify my ketone?
A3: It is unlikely to be effective for this compound. Sodium bisulfite addition is most effective for aldehydes and sterically unhindered ketones, such as methyl ketones and some cyclic ketones.[2][3] The steric bulk around the carbonyl group in your target molecule, due to the adjacent phenoxyphenyl group, will likely hinder the formation of the bisulfite adduct.[4]
Q4: How can I visualize my compound on a TLC plate?
A4: Due to its aromatic nature, this compound should be readily visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5] For further confirmation or if UV visualization is weak, you can use a potassium permanganate stain, which reacts with the ketone functional group, or a p-anisaldehyde stain, which is effective for many ketones.[2][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization. | The solvent is too non-polar, or the cooling rate is too fast. | Add a more polar co-solvent dropwise to the hot solution until it becomes clear. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery after column chromatography. | The compound is strongly adsorbed to the silica gel. The elution solvent is not polar enough. | Use a more polar solvent system. If streaking is observed, consider adding a small amount (0.1-1%) of a polar modifier like methanol to your eluent. For acid-sensitive compounds, deactivating the silica with triethylamine may be necessary. |
| Multiple spots on TLC after purification. | Incomplete separation of impurities. Decomposition of the product on the stationary phase. | Re-purify using a shallower solvent gradient in column chromatography. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. |
| Crystals do not form upon cooling. | The solution is not supersaturated. The compound has a low propensity to crystallize. | Concentrate the solution by slowly evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of moderately polar aromatic ketones.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Dry pack the column with silica gel (60 Å, 230-400 mesh).
- Wet the column with the initial, least polar eluent.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
- Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
- Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
- Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the product.
- Collect fractions and monitor by TLC.
dot
Caption: Workflow for flash column chromatography purification.
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of aromatic ketones. The ideal solvent system should be determined experimentally.
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
- An ideal solvent will dissolve the compound when hot but not at room temperature.
- Common solvent systems for aromatic ketones include ethanol/water, toluene/hexane, and ethyl acetate/hexane.[7]
2. Dissolution:
- Place the crude material in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Crystallization:
- Allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for moderately polar compounds. Water acts as the anti-solvent. |
| Toluene/Hexane | Non-polar/Slightly Polar | Effective for aromatic compounds. Hexane is the anti-solvent. |
| Ethyl Acetate/Hexane | Moderately Polar | A versatile system for a wide range of polarities. |
References
Side-product identification in 3-(4-Phenylphenoxy)butan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-phenylphenoxy)butan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-haloketone (such as 3-chloro- or 3-bromobutan-2-one) by the phenoxide ion of 4-phenylphenol. The reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include:
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Base Selection: A moderately strong base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the 4-phenylphenol to its corresponding phenoxide.
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Solvent Choice: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are generally preferred as they effectively solvate the cation of the base without protonating the phenoxide, thus enhancing its nucleophilicity.
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Temperature: The reaction temperature needs to be carefully controlled to favor the desired O-alkylation over potential side reactions. Typically, the reaction is run at a moderately elevated temperature.
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Purity of Reactants: The purity of 4-phenylphenol and the 3-halobutan-2-one is crucial to minimize the formation of impurities.
Q3: What are the expected side-products in this synthesis?
A3: The primary side-products that may be encountered are:
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C-Alkylated Products: 4-Phenylphenol is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation) to form the desired ether, or at the carbon atoms of the phenyl ring (C-alkylation). The use of polar aprotic solvents generally favors O-alkylation.
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Elimination Product: The alkylating agent, 3-halobutan-2-one, can undergo base-catalyzed elimination to form but-3-en-2-one.
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Self-condensation of 3-halobutan-2-one: Under basic conditions, the α-haloketone can undergo self-condensation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of 4-phenylphenol. 2. Low reaction temperature. 3. Impure or degraded alkylating agent. | 1. Ensure the use of a sufficiently strong and dry base. Consider using a stronger base like sodium hydride if necessary, with appropriate safety precautions. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. 3. Verify the purity of the 3-halobutan-2-one. If necessary, purify it by distillation before use. |
| Presence of a Significant Amount of C-Alkylated Side-Product | 1. Use of a protic solvent which can solvate the phenoxide oxygen, making the ring carbons more nucleophilic. 2. High reaction temperature. | 1. Switch to a polar aprotic solvent such as acetone or DMF. 2. Optimize the reaction temperature to the lowest effective level that provides a reasonable reaction rate for O-alkylation. |
| Formation of but-3-en-2-one (Elimination Product) | 1. Use of a strong, sterically hindered base. 2. High reaction temperature. | 1. Use a less sterically hindered base like potassium carbonate. 2. Lower the reaction temperature. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials. 2. Formation of multiple, closely-eluting side-products. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC. Adjust stoichiometry or reaction time as needed. 2. Employ column chromatography with a carefully selected solvent system for purification. Consider recrystallization if the product is a solid. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is as follows:
Materials:
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4-Phenylphenol
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3-Bromobutan-2-one
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Potassium carbonate (anhydrous)
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Acetone (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-phenylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
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Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data
The following table summarizes typical reaction outcomes. Actual yields may vary depending on the specific reaction conditions and scale.
| Reactants | Base | Solvent | Temperature | Typical Yield (%) | Major Side-Products (%) |
| 4-Phenylphenol, 3-Bromobutan-2-one | K₂CO₃ | Acetone | Reflux | 75-85 | C-Alkylated product (~5-10%), but-3-en-2-one (<5%) |
| 4-Phenylphenol, 3-Chlorobutan-2-one | NaOH | DMF | 60 °C | 70-80 | C-Alkylated product (~10-15%), but-3-en-2-one (<5%) |
Visualizations
Reaction Pathway and Side-Product Formation
Caption: Main reaction pathway and potential side-reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Technical Support Center: Optimizing Aryloxy Ketone Formation
Welcome to the technical support center for aryloxy ketone synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing aryloxy ketones from a phenol and an α-halo ketone?
The most common method is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the α-halo ketone, displacing the halide to form the aryloxy ketone.[1][2][3]
Q2: Why is my reaction yield consistently low?
Low yields in aryloxy ketone synthesis can stem from several factors. Incomplete deprotonation of the phenol, poor quality of reagents, suboptimal reaction temperature, or the presence of moisture can all negatively impact the outcome.[4] Additionally, side reactions such as elimination or C-alkylation of the phenoxide can compete with the desired O-alkylation, reducing the yield of the aryloxy ketone.[2]
Q3: What are the common side reactions, and how can I minimize them?
The two primary side reactions are elimination and C-alkylation.
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Elimination: The α-halo ketone can undergo base-catalyzed elimination, especially with sterically hindered substrates or at elevated temperatures. Using milder bases and carefully controlling the temperature can help minimize this.[2][3]
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C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). The choice of solvent plays a crucial role here. Polar aprotic solvents generally favor O-alkylation, while protic solvents can promote C-alkylation.[5][6]
Q4: How do I choose the appropriate base and solvent for my reaction?
The selection of base and solvent is critical for optimizing the reaction.
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Base: A sufficiently strong base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[4][7][8] The strength of the base can influence the rate of both the desired reaction and potential side reactions.
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Solvent: Polar aprotic solvents like acetone, acetonitrile, and N,N-dimethylformamide (DMF) are often preferred as they can accelerate SN2 reactions and favor O-alkylation.[2][3][5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low conversion of your starting materials, consider the following:
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Incomplete Deprotonation: Ensure the base is strong enough and used in a sufficient amount to completely deprotonate the phenol.
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Reagent Quality: Use high-purity, anhydrous reagents and solvents. Moisture can quench the phenoxide and lead to hydrolysis of the α-halo ketone.[4]
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions. Optimization of the temperature is often necessary.[2]
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Reaction Time: Williamson ether syntheses can sometimes require extended reaction times, from 1 to 48 hours, depending on the specific substrates and conditions.[1][2]
Issue 2: Formation of Undesired Byproducts
The presence of significant byproducts indicates that side reactions are competing with your desired synthesis.
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C-Alkylation Products Detected: This suggests the phenoxide is reacting at the aromatic ring. To favor O-alkylation, switch to a polar aprotic solvent like DMF or acetone.[5]
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Elimination Products Detected: This is more likely with sterically hindered α-halo ketones. Consider using a less hindered substrate if possible, or a milder base and lower reaction temperature.[3]
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Reaction Mixture Darkening/Tar Formation: This can occur at excessively high temperatures, leading to decomposition. Reduce the reaction temperature and monitor the reaction progress closely.[4]
Data Presentation
The following tables summarize quantitative data for the synthesis of phenoxyacetone from phenol and chloroacetone under various conditions, illustrating the impact of different parameters on reaction yield.
Table 1: Effect of Base and Solvent on Phenoxyacetone Yield
| Phenol Derivative | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Chloroacetone | K₂CO₃ | Acetone | 60 | 48 | 65-71 | [1] |
| Phenol | Chloroacetone | NaOH | Water/Ethanol | Reflux | Not Specified | <10 | [1] |
| Phenol | Chloroacetone | K₂CO₃ | Acetone | Not Specified | Not Specified | >90 (claimed) | [7] |
| Phenol | Chloroacetone | NaOH | Water | Not Specified | Not Specified | ~10 | [7] |
Table 2: Comparison of Different Bases in Aryl Propargyl Ether Synthesis
| Base | Solvent | Yield (%) | Reference |
| K₂CO₃ | Acetone | 70-89 | [9][10] |
| NaH | DMF | 80-96 | [9][10] |
Experimental Protocols
Detailed Protocol for the Synthesis of Phenoxyacetone
This protocol is a representative example of the Williamson ether synthesis for preparing an aryloxy ketone.[1][4]
Materials:
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Phenol (1.0 eq)
-
Chloroacetone (1.1 eq)
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Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
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Potassium Iodide (KI) (0.1 eq, optional catalyst)
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Anhydrous Acetone
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Diethyl ether
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).
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Add anhydrous acetone to create a stirrable suspension.
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Addition of Halo Ketone: While stirring, slowly add chloroacetone (1.1 eq) to the flask.
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Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup:
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After the reaction is complete, cool the mixture to room temperature.
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Filter the solid salts and wash the filter cake with a small amount of acetone.
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Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
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Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Isolation:
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude phenoxyacetone.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-(4-Phenylphenoxy)butan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(4-Phenylphenoxy)butan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: My compound, this compound, is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: When encountering solubility issues in aqueous buffers, consider the following initial steps:
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Particle Size Reduction: Ensure the compound is a fine powder. Reducing particle size increases the surface area available for solvation.[4][5] Techniques like micronization can be employed.[5]
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pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH.[6][7] Although this compound does not have strongly acidic or basic groups, slight pH adjustments might influence wettability.
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Sonication: Applying ultrasonic energy can help to break down agglomerates and facilitate the dissolution of the compound.
Q3: What are the most common techniques to enhance the solubility of poorly water-soluble compounds like this compound?
A3: Several established techniques can be employed to improve the solubility of hydrophobic compounds:
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Co-solvency: This involves adding a water-miscible organic solvent (co-solvent) to the aqueous solution to increase the solubility of a nonpolar drug.[8][9][10]
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Solid Dispersion: In this method, the drug is dispersed in a hydrophilic carrier matrix at a solid state, which can enhance the dissolution rate.[11][12]
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Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution velocity.[13][14][15]
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Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drug molecules within their cavity, forming a more water-soluble inclusion complex.[16][17][18]
Troubleshooting Guides
Issue 1: Insufficient Solubility Using Co-solvents
Symptoms:
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The compound precipitates out of the solution upon addition to the aqueous phase, even with a co-solvent.
-
The desired concentration cannot be achieved without significant precipitation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Co-solvent | The polarity of the co-solvent may not be optimal. Screen a panel of pharmaceutically acceptable co-solvents with varying polarities such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin.[10][19] |
| Incorrect Co-solvent Concentration | The concentration of the co-solvent may be too low. Gradually increase the percentage of the co-solvent in the final solution. Be mindful of potential toxicity or effects on downstream experiments at higher co-solvent concentrations. |
| Precipitation upon Dilution | The drug may precipitate when the co-solvent system is diluted with an aqueous medium. Consider preparing a more concentrated stock solution in the co-solvent and adding it to the aqueous phase with vigorous stirring. |
Issue 2: Challenges with Solid Dispersion Formulations
Symptoms:
-
The solid dispersion does not improve the dissolution rate as expected.
-
The drug crystallizes out from the amorphous solid dispersion over time, indicating physical instability.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Carrier Selection | The chosen hydrophilic carrier may not be compatible with the drug. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[20] The selection should be based on drug-polymer interaction studies. |
| Inadequate Drug Loading | The amount of drug dispersed in the carrier may be too high, leading to crystallization. Optimize the drug-to-carrier ratio. |
| Unsuitable Preparation Method | The method used for preparing the solid dispersion (e.g., melting/fusion, solvent evaporation) can affect its properties.[4][6][20] The solvent evaporation method, for instance, involves dissolving both the drug and carrier in a common solvent before evaporating the solvent.[4] |
| Physical Instability | The amorphous drug within the solid dispersion can revert to a more stable crystalline form.[12] The use of polymers with a high glass transition temperature (Tg) can help to mitigate this by reducing molecular mobility.[12] |
Experimental Protocols
Protocol: Solubility Enhancement using Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a method to improve the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Distilled or deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Procedure:
-
Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 2%, 5%, 10% w/v) in water.
-
Addition of Compound: Add an excess amount of this compound to each HP-β-CD solution.
-
Equilibration: Tightly seal the containers and allow the mixtures to equilibrate on a magnetic stirrer at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the formation of the inclusion complex.
-
Separation of Undissolved Compound: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
Visualizations
Caption: Experimental workflow for solubility enhancement using cyclodextrin complexation.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- 1. 3-Hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 6428929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Solubility Ketone Soluble - Cosmetic Ingredients - Verdant Specialty Solutions [productfinder.verdantspecialty.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. japer.in [japer.in]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. jddtonline.info [jddtonline.info]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. japer.in [japer.in]
Technical Support Center: Stability Testing of 3-(4-Phenylphenoxy)butan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 3-(4-Phenylphenoxy)butan-2-one.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains an ether linkage and a ketone functional group, the primary degradation pathways are expected to be hydrolysis of the ether bond and oxidation of the butanone side chain.[1][2] Under acidic or basic conditions, the ether linkage is susceptible to cleavage.[3][4][5] Oxidative stress can lead to the breakdown of the ketone or the alkyl chain.[6][7][8]
Q2: I am observing significant peak tailing for the parent compound in my HPLC analysis. What could be the cause and how can I resolve it?
A2: Peak tailing in HPLC is a common issue that can compromise quantification.[9] Potential causes include interactions between basic analytes and acidic silanol groups on the silica-based column packing, or issues with the mobile phase or column itself.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For a neutral compound like this compound, this is less likely to be the primary cause, but it's worth verifying.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl column) that may have more compatible interactions with the aromatic nature of the analyte.[8]
-
Sample Overload: Injecting too much sample can lead to peak shape distortion.[3] Try reducing the injection volume or the concentration of the sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if performance does not improve.
-
Q3: My baseline is drifting during the gradient HPLC run. What are the likely causes?
A3: Baseline drift can interfere with accurate peak integration.[3] Common causes are related to the mobile phase or the detector.
-
Troubleshooting Steps:
-
Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the gradient run.
-
Solvent Quality: Use high-purity HPLC-grade solvents to prepare your mobile phase. Impurities can cause the baseline to drift as the mobile phase composition changes.
-
Temperature Fluctuations: Maintain a stable column and laboratory temperature.[3] Fluctuations can affect the refractive index of the mobile phase and detector performance.
-
Detector Lamp: The detector lamp may be aging and require replacement.
-
Q4: I am not seeing any degradation under my initial stress conditions. What should I do?
A4: If no degradation is observed, the stress conditions may not be stringent enough.[10][11] The goal of forced degradation is to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[10]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base. For oxidative studies, increase the concentration of the oxidizing agent.
-
Increase Temperature: Elevating the temperature can accelerate degradation. However, avoid excessively high temperatures that might lead to unrealistic degradation pathways.[12]
-
Extend Exposure Time: Increase the duration of the stress testing.
-
Combination of Stressors: For particularly stable molecules, a combination of stressors (e.g., heat and acid) might be necessary.
-
Data on Stability of this compound
The following tables summarize hypothetical data from forced degradation studies on this compound.
Table 1: Stability Data under Hydrolytic Conditions
| Stress Condition | Time (hours) | Assay of Parent (%) | 4-Phenylphenol (%) | Total Degradation (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 12 | 95.2 | 4.5 | 4.8 | |
| 24 | 90.1 | 9.2 | 9.9 | |
| 48 | 81.5 | 17.1 | 18.5 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 12 | 98.1 | 1.8 | 1.9 | |
| 24 | 96.5 | 3.2 | 3.5 | |
| 48 | 92.8 | 6.5 | 7.2 |
Table 2: Stability Data under Oxidative, Thermal, and Photolytic Conditions
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Oxidative Degradant (%) | Total Degradation (%) |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 91.3 | 7.9 | 8.7 | |
| 48 | 84.6 | 14.2 | 15.4 | |
| 72 | 78.9 | 19.5 | 21.1 | |
| Solid State at 80°C | 0 | 100.0 | N/A | 0.0 |
| 24 | 99.8 | N/A | 0.2 | |
| 48 | 99.5 | N/A | 0.5 | |
| 72 | 99.1 | N/A | 0.9 | |
| Photostability (ICH Q1B) | 0 | 100.0 | N/A | 0.0 |
| 1.2 million lux hours | 98.9 | N/A | 1.1 | |
| 200 watt hours/m² | 98.5 | N/A | 1.5 |
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 12, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C.
-
Withdraw samples at specified intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a thermostatically controlled oven at 80°C.
-
Withdraw samples at specified time points, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
At the end of the exposure period, prepare solutions of the exposed and control samples for analysis.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Visualizations
Caption: Workflow for a typical stability study.
Caption: Hypothetical degradation pathways.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. Aldehydes & Ketones | Definition, Reduction & Oxidation - Lesson | Study.com [study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biomedres.us [biomedres.us]
- 11. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Chiral Separation Challenges for 3-Substituted Butan-2-ones: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 3-substituted butan-2-ones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 3-substituted butan-2-ones?
A1: The main challenges stem from the small size and often limited functionality of these molecules, which can make achieving adequate enantioselectivity difficult. Key difficulties include selecting an appropriate chiral stationary phase (CSP), optimizing the mobile phase to enhance enantiomeric recognition, and managing common chromatographic issues like peak tailing and co-elution.
Q2: Which chiral stationary phases (CSPs) are most effective for separating 3-substituted butan-2-ones?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally the most successful for a wide range of chiral compounds, including ketones.[1] Columns like Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based) are excellent starting points for method development.[2] For gas chromatography (GC), cyclodextrin-based columns are often employed.[3]
Q3: How does the substituent at the 3-position affect the separation?
A3: The nature of the substituent at the 3-position (e.g., halogen, alkyl, aryl) significantly influences the interactions with the CSP. Aromatic substituents can engage in π-π interactions, while halogens can participate in dipole-dipole interactions. The size and steric bulk of the substituent also play a crucial role in the chiral recognition mechanism.
Q4: What are the most common chromatographic techniques for this type of separation?
A4: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all viable techniques.
-
HPLC with polysaccharide-based CSPs is a versatile and widely used method.[4]
-
GC is particularly suitable for volatile 3-substituted butan-2-ones, often using cyclodextrin-based columns.[3]
-
SFC is a "greener" alternative that can offer faster separations and is compatible with a wide range of chiral selectors.[5][6]
Q5: Why are my peaks tailing?
A5: Peak tailing for ketones can be caused by several factors, including secondary interactions with the stationary phase (e.g., silanol groups), column overload, or an inappropriate mobile phase pH. For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can often improve peak shape.[7]
Q6: What causes peak fronting?
A6: Peak fronting is less common than tailing but can occur due to issues like sample overload, poor sample solubility in the mobile phase, or a column void.[6][8] Diluting the sample or ensuring it is fully dissolved in the mobile phase can help resolve this issue.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The enantiomers are co-eluting as a single peak, or the resolution (Rs) is less than 1.5.
Troubleshooting Workflow:
References
- 1. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gcms.cz [gcms.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Phenylphenoxy)butan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Phenylphenoxy)butan-2-one. The information is tailored to address challenges that may arise during the scale-up of this process.
Experimental Protocol: Williamson Ether Synthesis Approach
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This involves the reaction of 4-phenylphenol with a halo-ketone, such as 3-chlorobutan-2-one, in the presence of a base.
Materials:
-
4-Phenylphenol
-
3-Chlorobutan-2-one
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of 4-phenylphenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydride) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Halo-ketone: Stir the mixture for a predetermined time to allow for the formation of the phenoxide. Subsequently, add 3-chlorobutan-2-one dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to a specified temperature (e.g., reflux for acetone) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like potassium carbonate was used, filter it off. If a reactive base like sodium hydride was used, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective base for deprotonation of 4-phenylphenol. 2. Low reaction temperature. 3. Poor quality of 3-chlorobutan-2-one. | 1. Switch to a stronger base like sodium hydride (NaH) if using a weaker base like potassium carbonate (K₂CO₃). 2. Increase the reaction temperature; if using acetone, ensure it is refluxing. Consider switching to a higher boiling point solvent like DMF. 3. Check the purity of 3-chlorobutan-2-one and consider re-purification if necessary. |
| Formation of Side Products | 1. Elimination: The base may promote the elimination of HCl from 3-chlorobutan-2-one to form but-3-en-2-one.[1][2][3] 2. Self-condensation of the ketone: The basic conditions can lead to the self-condensation of this compound. | 1. Use a non-nucleophilic, hindered base. Add the halo-ketone slowly at a lower temperature before heating. 2. Use milder basic conditions or reduce the reaction time once the starting material is consumed. |
| Incomplete Reaction | 1. Insufficient amount of base or halo-ketone. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and 3-chlorobutan-2-one. 2. Extend the reaction time and continue monitoring by TLC or HPLC. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution from non-polar to more polar solvents might be necessary. 2. If the product is an oil, consider purification by distillation under reduced pressure if the compound is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
A1: The choice of base is critical. For laboratory-scale synthesis, a strong base like sodium hydride (NaH) in an aprotic solvent like DMF is often effective for ensuring complete deprotonation of the phenol. For larger-scale synthesis, potassium carbonate (K₂CO₃) in a solvent like acetone is a safer and more economical option, though it may require longer reaction times or higher temperatures.
Q2: Can I use other halo-ketones besides 3-chlorobutan-2-one?
A2: Yes, 3-bromobutan-2-one could also be used and may be more reactive. However, it is also more expensive and potentially less stable. The choice depends on availability, cost, and reactivity considerations.
Q3: My reaction is turning dark. Is this normal?
A3: Some darkening of the reaction mixture can be normal, especially when heated for extended periods. However, significant darkening could indicate decomposition or the formation of polymeric byproducts. It is advisable to monitor the reaction closely by TLC or HPLC to ensure the desired product is forming.
Q4: How can I minimize the formation of the elimination byproduct (but-3-en-2-one)?
A4: The formation of the elimination byproduct is a common issue in Williamson ether synthesis with secondary halides.[1][2][3] To minimize this, you can try adding the 3-chlorobutan-2-one at a lower temperature to the pre-formed phenoxide, and then slowly warming the reaction to the desired temperature. Using a less hindered base can also be beneficial.
Q5: What are the key safety precautions for scaling up this reaction?
A5: When scaling up, be mindful of the exothermic nature of the reaction, especially when using a strong base like sodium hydride. Ensure adequate cooling and controlled addition of reagents. Both 3-chlorobutan-2-one and DMF are hazardous, so proper personal protective equipment (PPE) and a well-ventilated fume hood are essential.
Quantitative Data Summary
The following table presents hypothetical data for optimizing the reaction conditions for the synthesis of this compound.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 24 | 65 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 78 |
| 3 | NaH (1.2) | THF | 66 (reflux) | 8 | 85 |
| 4 | NaH (1.2) | DMF | 25 | 6 | 92 |
| 5 | Cs₂CO₃ (1.5) | Acetonitrile | 82 (reflux) | 18 | 72 |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting NMR Signal Assignment for Complex Phenoxy Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR signal assignment of complex phenoxy compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why are the signals in the aromatic region of my ¹H-NMR spectrum overlapping and difficult to interpret?
Answer:
Signal overlapping in the aromatic region is a common challenge with complex phenoxy compounds due to the presence of multiple aromatic rings and substituents, leading to similar chemical environments.
Troubleshooting Steps:
-
Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of aromatic protons and may resolve overlapping signals.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce different chemical shifts compared to chloroform-d or acetone-d₆ due to anisotropic effects.[2]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion, potentially resolving overlapping multiplets.
-
Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is essential for assigning signals in complex molecules.[3]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons on a specific aromatic ring.[3][4]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying all protons of a specific structural fragment, even if they are not directly coupled.[4]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help differentiate between isomers and determine the relative positions of substituents.[4]
-
2. How can I confidently assign the signals of methoxy (-OCH₃) or other alkoxy groups on an aromatic ring?
Answer:
The singlet nature of a methoxy group in ¹H-NMR provides limited information about its position. While its chemical shift can be indicative, it is not definitive.[5]
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning the position of substituents. The protons of the methoxy group will show a correlation to the carbon atom of the aromatic ring to which it is attached (a ³J correlation).
-
NOESY/ROESY: A Nuclear Overhauser Effect (NOE) can be observed between the methoxy protons and the protons on the aromatic ring that are spatially close (typically in the ortho positions). This provides unambiguous evidence for its position.[5]
-
¹³C-NMR Chemical Shift: The chemical shift of the methoxy carbon itself can be a good indicator of its position. For instance, methoxy groups in sterically hindered positions (flanked by two other substituents) often have a different ¹³C chemical shift compared to unhindered ones.[5]
3. My sample solubility is low in common NMR solvents like CDCl₃. What are my options?
Answer:
Poor solubility can lead to broad peaks and low signal-to-noise.[1] Complex phenoxy compounds, especially polyphenols, often have poor solubility in non-polar solvents.
Troubleshooting Steps:
-
Alternative Solvents: Try more polar deuterated solvents such as acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Be aware that DMSO can be difficult to remove from the sample.[1]
-
Solvent Mixtures: A mixture of solvents, such as CDCl₃ with a few drops of methanol-d₄, can sometimes improve solubility while maintaining a relatively simple solvent signal background.
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can increase the solubility of your compound and also average out conformations, which can lead to sharper signals.[6]
4. The baseline of my spectrum is distorted, or I see unexpected artifacts. What is the cause?
Answer:
Baseline distortion and artifacts can arise from several sources, particularly with highly concentrated samples.
Troubleshooting Steps:
-
Reduce Sample Concentration: If your sample is highly concentrated, it can saturate the detector, leading to baseline artifacts.[7] Diluting the sample may solve this issue.
-
Adjust Acquisition Parameters:
-
Solvent Suppression: If a solvent or another highly concentrated species is causing the issue, techniques like WET-1D can be used to suppress specific strong signals.[7]
5. How can I distinguish between phenolic hydroxyl (-OH) protons and other signals?
Answer:
Phenolic hydroxyl protons can be broad and their chemical shift is often concentration and solvent-dependent.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H-NMR spectrum. Protons attached to heteroatoms (like -OH, -NH, -SH) will exchange with deuterium, causing their corresponding signal to disappear or significantly decrease in intensity.[1]
Quantitative Data Summary
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Moieties in Phenoxy Compounds
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Phenolic -OH | 4.0 - 12.0 | - | Highly variable, depends on solvent, concentration, and hydrogen bonding. Often a broad singlet. |
| Aromatic C-H | 6.0 - 8.5 | 110 - 160 | Position is influenced by electron-donating/withdrawing nature of other substituents. |
| Methoxy -OCH₃ | 3.5 - 4.0 | 55 - 65 | A singlet in ¹H-NMR. The ¹³C shift can be indicative of the substitution pattern.[5] |
| Alkoxy -OCH₂- | 3.5 - 4.5 | 60 - 75 | Multiplicity depends on the adjacent group. |
| Aromatic C-O | - | 140 - 165 | The carbon directly attached to the phenoxy oxygen. |
Table 2: Properties of Common Deuterated Solvents for NMR
| Solvent | ¹H Residual Signal (ppm) | ¹³C Residual Signal (ppm) | Polarity | Suitability for Phenoxy Compounds |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | Low | Good for less polar phenoxy compounds. |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | Medium | A good general-purpose solvent for many phenoxy compounds.[1] |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.05 | High | Useful for polar, polyhydroxylated phenoxy compounds.[1] |
| DMSO-d₆ | 2.50, 3.33 (H₂O) | 39.52 | High | Excellent for highly polar compounds, but difficult to remove.[1] |
| Benzene-d₆ | 7.16 | 128.06 | Non-polar | Can induce significant shifts in aromatic proton signals, aiding in signal separation.[1] |
| Note: Chemical shifts of residual solvent peaks can vary slightly based on temperature and solute.[8] |
Experimental Protocols
Protocol 1: General Procedure for 2D-NMR Data Acquisition (COSY, HSQC, HMBC)
-
Sample Preparation: Prepare a solution of the compound in the chosen deuterated solvent at an appropriate concentration (typically 5-20 mg in 0.5-0.7 mL of solvent). Ensure the sample is fully dissolved and homogenous.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution and lineshape on the ¹H spectrum. This is a critical step for high-quality 2D spectra.[9]
-
Obtain a standard 1D ¹H spectrum to determine the spectral width.
-
-
COSY Acquisition:
-
Load a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the ¹H spectral width based on the 1D proton spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
The number of scans will depend on the sample concentration.[10]
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as done for the HSQC experiment.
-
Optimize the long-range coupling delay (typically set to observe correlations over 2-3 bonds, corresponding to a J-coupling of ~8 Hz).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the axes using the residual solvent signals.
-
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Methodology for identification of phenolic acids in complex phenolic mixtures by high-resolution two-dimensional nuclear magnetic resonance. Application to methanolic extracts of two oregano species | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. chem.washington.edu [chem.washington.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
Preventing degradation during 3-(4-Phenylphenoxy)butan-2-one workup
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues during the workup of 3-(4-Phenylphenoxy)butan-2-one.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete. What are the primary concerns during workup?
A1: The main concern during the workup of this compound is the potential for degradation of the molecule. This compound contains an α-aryloxy ether linkage, which can be susceptible to cleavage under certain conditions, particularly acidic or strongly basic environments. Additionally, like many ketones, it can undergo side reactions related to its enol or enolate form.
Q2: What are the likely degradation pathways for this compound?
A2: The two primary degradation pathways are:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ether oxygen can be protonated, making it a good leaving group. Subsequent nucleophilic attack by water or other nucleophiles present in the reaction mixture can cleave the ether bond, leading to the formation of 4-phenylphenol and other byproducts.
-
Base-Mediated Reactions: While generally more stable to base than acid, strong basic conditions can promote enolate formation. This can lead to various side reactions, including aldol-type condensations or, under harsh conditions, potential ether cleavage.
Q3: I performed an acidic workup and my yield is low with multiple unidentified spots on my TLC. What likely happened?
A3: A low yield and multiple spots on TLC after an acidic workup strongly suggest that acid-catalyzed hydrolysis of the ether linkage has occurred. The use of strong acids like concentrated HCl or H₂SO₄ during aqueous extraction can readily cleave the C-O bond of the ether, leading to the formation of 4-phenylphenol and other degradation products.
Q4: How can I avoid acid-catalyzed degradation during my workup?
A4: To prevent acid-catalyzed degradation, it is crucial to avoid strong acids. Opt for a neutral or mildly basic workup. A recommended approach is to quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a neutral salt solution like saturated aqueous ammonium chloride (NH₄Cl).
Q5: Is it possible to use a basic workup? What are the potential risks?
A5: A mildly basic workup using reagents like saturated sodium bicarbonate is generally safe and recommended to neutralize any acid from the reaction. However, strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution and at low temperatures, as they can promote enolate-driven side reactions. For sensitive substrates, it is best to maintain a pH range of 7-9 during the workup.
Q6: My product appears to be sensitive to column chromatography on silica gel. What are my options?
A6: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. If you observe streaking, new spots, or low recovery after silica gel chromatography, consider the following:
-
Neutralize the Silica Gel: You can use a mobile phase containing a small amount of a neutral or basic additive, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like C18 for reversed-phase chromatography.
-
Alternative Purification Methods: Forgo chromatography altogether and consider purification by recrystallization or by forming a sodium bisulfite adduct, which is a milder purification technique for unhindered ketones.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after acidic workup. | Acid-catalyzed hydrolysis of the ether linkage. | Avoid strong acids. Use a neutral or mildly basic quench with saturated aq. NH₄Cl or NaHCO₃. |
| Multiple spots on TLC post-workup, one of which may be 4-phenylphenol. | Cleavage of the ether bond. | Switch to a non-acidic workup protocol. Confirm the identity of the byproduct by co-spotting with an authentic sample of 4-phenylphenol if available. |
| Product degradation during silica gel chromatography (streaking, new spots). | Acidity of the silica gel. | 1. Add 0.1-1% triethylamine to your eluent. 2. Switch to neutral or basic alumina. 3. Consider purification via recrystallization or sodium bisulfite adduct formation. |
| Formation of a viscous oil or tar-like substance during workup. | Possible oxidation or polymerization, potentially initiated by exposure to air and light, or harsh pH conditions. | Work up the reaction mixture promptly after completion. Store the crude product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use degassed solvents for workup and purification if possible. |
| Difficulty separating the product from non-polar impurities. | Similar polarities of the product and impurities. | Consider purification via sodium bisulfite adduct formation, which is selective for unhindered ketones. |
Data Presentation
| Condition | pH Range | Temperature | Expected Stability | Potential Degradation Products |
| Strong Acid | < 3 | Ambient to Elevated | Low | 4-Phenylphenol, butan-2-one derivatives |
| Weak Acid | 4 - 6 | Ambient | Moderate | Trace amounts of hydrolysis products |
| Neutral | ~7 | Ambient | High | Minimal degradation |
| Weak Base | 8 - 10 | Ambient | High | Minimal degradation |
| Strong Base | > 11 | Elevated | Moderate to Low | Enolate-derived byproducts, potential cleavage products |
Experimental Protocols
Protocol 1: Recommended Mild Workup Procedure
This protocol is designed to minimize the risk of degradation of this compound.
-
Quenching: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring until gas evolution ceases. This will neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if necessary to dissolve any salts. Shake the funnel gently to partition the product into the organic layer.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is a useful alternative to chromatography for purifying this compound, as it is an unhindered ketone.[1][2][3]
-
Adduct Formation:
-
Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[3]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume of the bisulfite solution should be sufficient to fully react with the ketone.
-
Stir the mixture vigorously at room temperature for 1-2 hours. The formation of a white precipitate (the bisulfite adduct) may be observed.
-
-
Isolation of the Adduct:
-
If a precipitate forms, it can be collected by filtration and washed with a small amount of cold ethanol and then ether.
-
If no precipitate forms, or if it is highly water-soluble, transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., hexanes or diethyl ether) to extract any non-ketonic impurities. Discard the organic layer and retain the aqueous layer containing the dissolved adduct.
-
-
Regeneration of the Ketone:
-
Suspend the filtered adduct or use the aqueous solution from the extraction in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the solution is basic (pH > 8). This will reverse the adduct formation and liberate the pure ketone.[3]
-
Separate the organic layer, and extract the aqueous layer with fresh organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for the workup and purification of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Phenoxy Ether Synthesis
Welcome to the technical support center for phenoxy ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed procedural information for the efficient synthesis of phenoxy ethers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during phenoxy ether synthesis in a question-and-answer format.
Q1: My Williamson ether synthesis reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in Williamson ether synthesis are a frequent issue and can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Deprotonation of the Phenol: The phenoxide ion is the active nucleophile. If the phenol is not fully deprotonated, the reaction rate will be significantly lower.
-
Solution: Use a sufficiently strong base. For phenols, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃). The choice of base can depend on the acidity of the specific phenol. Ensure you are using at least a stoichiometric equivalent of the base.
-
-
Presence of Water: Water can react with the base and the alkyl halide, leading to side reactions and reduced efficiency.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If using a solid base like NaH, ensure it is fresh and has been handled under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can promote side reactions like elimination.
-
Solution: The optimal temperature is typically between 50-100 °C.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
-
Poor Solvent Choice: Protic solvents (e.g., ethanol) can solvate the phenoxide ion, reducing its nucleophilicity.
-
Solution: Aprotic polar solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can increase the reaction rate.[2]
-
-
Purity of Reactants: Impurities in the phenol or alkyl halide can interfere with the reaction.
-
Solution: Ensure your starting materials are of high purity. Purification of reactants before use may be necessary.
-
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A2: The formation of an alkene is a common side reaction, especially when using secondary or tertiary alkyl halides.[3][4] This occurs because the alkoxide is also a strong base and can induce an E2 elimination reaction.
-
Choice of Alkyl Halide:
-
Primary Alkyl Halides are Ideal: The Williamson ether synthesis works best with primary alkyl halides as they are most susceptible to Sₙ2 attack and less prone to elimination.[3][4]
-
Secondary Alkyl Halides are Problematic: These will often give a mixture of the desired ether and the alkene byproduct.[1][3] To favor substitution, use a less hindered base if possible and carefully control the temperature.
-
Tertiary Alkyl Halides are Unsuitable: These will almost exclusively undergo elimination.[3]
-
-
Reaction Temperature: Lowering the reaction temperature can favor the Sₙ2 reaction over the E2 reaction.
-
Base Strength: While a strong base is needed for deprotonation, an excessively strong or sterically hindered base can promote elimination.
Q3: Besides an alkene, what other major byproduct should I be aware of, especially when working with phenols?
A3: C-alkylation is another common side reaction where the alkyl group attaches to the aromatic ring of the phenol instead of the oxygen atom.[5][6]
-
Control of Reaction Conditions: The choice of solvent and counter-ion can influence the ratio of O-alkylation to C-alkylation.
-
Favoring O-alkylation: Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.
-
Favoring C-alkylation: Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic and thus favoring C-alkylation.[5]
-
-
Hard and Soft Acids and Bases (HSAB) Principle: "Harder" electrophiles (e.g., alkyl chlorides and triflates) tend to favor O-alkylation, while "softer" electrophiles (e.g., alkyl iodides and bromides) can lead to more C-alkylation.[7]
Q4: My copper-catalyzed Ullmann condensation is not working well. What are some potential issues?
A4: The Ullmann condensation can be a powerful tool for forming diaryl ethers, but it has its own set of challenges.
-
Catalyst Deactivation: The active Cu(I) species can be sensitive.
-
Poisoning: Certain functional groups on your substrates can act as poisons to the catalyst.
-
Inhibition by Products: In some cases, the products or byproducts can inhibit the catalyst.[8]
-
Base Ligation: Some studies suggest that the carbonate base used can ligate to the copper center and deactivate it.[9]
-
Solution: Ensure high purity of reactants. Sometimes, using a ligand like 1,10-phenanthroline can stabilize the catalyst and improve performance.
-
-
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>200 °C) and polar, high-boiling solvents like DMF or N-methylpyrrolidone (NMP).[10]
-
Solution: Modern modifications of the Ullmann reaction use soluble copper catalysts with ligands, which can allow for milder reaction conditions.
-
-
Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive.[10]
Q5: I'm considering using a Palladium-catalyzed (Buchwald-Hartwig) C-O coupling reaction. What are the key considerations?
A5: The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation and offers a milder alternative to the Ullmann condensation for diaryl ether synthesis.[11]
-
Ligand Choice is Crucial: The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are often required to facilitate the key steps of the catalytic cycle.[12] Different ligands may be optimal for different substrate combinations.
-
Base Selection: A variety of bases can be used, with common choices being sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction rate and substrate scope.
-
Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed palladium-ligand complexes (precatalysts) can offer better reactivity and reproducibility.[13]
Data Presentation: Comparative Catalyst Performance
The following tables summarize quantitative data for different catalytic systems in phenoxy ether synthesis, allowing for easy comparison.
Table 1: Comparison of Synthetic Routes for Allyl Phenethyl Ether
| Synthesis Route | Reactants | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Williamson Ether Synthesis | Phenol, Allyl Bromide | Sodium Phenoxide | Dimethoxyethane | Not Specified | Almost Quantitative | [8] |
| Williamson Ether Synthesis | Phenol, Allyl Bromide | Potassium Carbonate | Acetone | 8 hours | 85-96 | [8] |
| Phase-Transfer Catalysis (PTC) | Phenol, Allyl Bromide | Tetra-n-butylammonium bromide | Tri-liquid-phase system | 10 minutes | Near 100 | [8] |
| Solvent-Free Synthesis | Phenol, Allyl Bromide | Potassium Hydroxide (pellets) | None | 14 hours | 89 | [8] |
Table 2: Yield of Allyl Phenoxyacetate Synthesis using an Ionic Liquid Catalyst
| Ionic Liquid Amount (g) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 150 | 80 then 85 | 3 then 10 | 85 | [1] |
| 200 | 70 then 75 | 3 then 10 | 87 | [1] |
| 200 | 80 then 85 | 3 then 15 | 89 | [1] |
Experimental Protocols
This section provides detailed methodologies for key phenoxy ether synthesis reactions.
Protocol 1: Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid
This protocol is adapted from a standard undergraduate organic chemistry experiment.
Materials:
-
p-Cresol (2.0 g)
-
Potassium hydroxide (KOH) (4.0 g)
-
Chloroacetic acid (50% aqueous solution, 6.0 mL)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
250 mL Round-bottom flask
-
Reflux condenser
-
Boiling stones
-
Beaker
-
pH paper
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8.0 mL of water.
-
Add 2.0 g of p-cresol to the flask and swirl until a homogeneous solution is formed.
-
Add a few boiling stones to the flask.
-
Fit the flask with a reflux condenser and bring the solution to a gentle boil.
-
Add 6.0 mL of a 50% aqueous solution of chloroacetic acid dropwise through the top of the condenser over a period of 10 minutes.
-
After the addition is complete, continue to reflux the mixture for an additional 10 minutes.
-
While still hot, carefully transfer the solution to a small beaker and allow it to cool to room temperature.
-
Acidify the solution by adding concentrated HCl dropwise until the product precipitates. Check the pH with pH paper to ensure it is acidic.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
The crude product can be purified by recrystallization from boiling water.
Protocol 2: Phase-Transfer Catalyzed Synthesis of an Aromatic Ether
This is a general procedure for the synthesis of aromatic ethers using a phase-transfer catalyst.
Materials:
-
Phenol (1 equivalent)
-
Alkyl halide (1.1-1.5 equivalents)
-
Sodium hydroxide (or other suitable base) as a 50% aqueous solution
-
Toluene (or another suitable organic solvent)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (1-5 mol%)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve the phenol in toluene.
-
Add the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.
-
Add the alkyl halide dropwise from the dropping funnel over a period of 30-60 minutes.
-
Continue stirring vigorously at the reaction temperature and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 3: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis
This is a general protocol for the palladium-catalyzed synthesis of diaryl ethers.
Materials:
-
Aryl halide (1 equivalent)
-
Phenol (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (1.2-2 times the amount of Pd)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (1.5-2 equivalents)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the aryl halide and the phenol to the flask.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and reaction mechanisms in phenoxy ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iajpr.com [iajpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. asianpubs.org [asianpubs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3-(4-Phenylphenoxy)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of the primary spectroscopic and analytical methods for confirming the structure of 3-(4-Phenylphenoxy)butan-2-one. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by alternative methods. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most effective techniques for their analytical needs.
Primary Spectroscopic Confirmation Methods
The most powerful and commonly employed methods for unambiguous structure determination of organic molecules are NMR, MS, and IR spectroscopy. Each technique provides unique and complementary information about the molecular structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Expected ¹H NMR Data (Predicted)
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.
| Protons (by position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-1 (CH₃-C=O) | 2.1 - 2.3 | Singlet (s) | 3H |
| H-3 (CH-O) | 4.8 - 5.0 | Quartet (q) | 1H |
| H-4 (CH₃-CH) | 1.4 - 1.6 | Doublet (d) | 3H |
| Phenyl-H (unsubstituted ring) | 7.2 - 7.5 | Multiplet (m) | 5H |
| Phenoxy-H (substituted ring) | 6.9 - 7.1 | Multiplet (m) | 4H |
Expected ¹³C NMR Data (Predicted)
The carbon-13 NMR spectrum indicates the number of unique carbon environments.
| Carbon (by position) | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-C=O) | 25 - 30 |
| C-2 (C=O) | 205 - 210 |
| C-3 (CH-O) | 75 - 80 |
| C-4 (CH₃-CH) | 18 - 23 |
| Aromatic Carbons | 115 - 160 |
Comparison of NMR with Other Techniques:
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Detailed carbon-hydrogen framework, connectivity | Molecular weight, elemental formula, fragmentation pattern | Presence of functional groups |
| Strengths | Unambiguous structure determination, stereochemical insights | High sensitivity, molecular formula determination | Fast, non-destructive, good for functional group identification |
| Limitations | Lower sensitivity, requires larger sample amounts | Isomers can be difficult to distinguish, fragmentation can be complex | Limited information on the overall molecular skeleton |
2. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.
Expected Mass Spectrometry Data (Predicted)
For this compound (C₁₆H₁₆O₂), the expected molecular weight is 240.1150 g/mol .
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 240 | [M]⁺, Molecular Ion |
| 197 | [M - COCH₃]⁺, loss of the acetyl group |
| 169 | [4-phenylphenoxy]⁺ |
| 93 | [C₆H₅O]⁺, phenoxy fragment |
| 77 | [C₆H₅]⁺, phenyl fragment |
| 43 | [CH₃CO]⁺, acetyl cation (often a base peak for methyl ketones) |
3. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
Expected IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~1715 | C=O stretch | Ketone |
| 1240 - 1260 | C-O stretch | Aryl ether |
| 2850 - 3000 | C-H stretch | Aliphatic |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1450 - 1600 | C=C stretch | Aromatic ring |
Alternative and Complementary Methods
While the spectroscopic techniques above are primary, other methods can provide valuable confirmatory data.
1. Wet Chemical Tests
These classical tests can quickly indicate the presence of a ketone functional group.
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Test : A positive test, indicated by the formation of a yellow, orange, or red precipitate, confirms the presence of a carbonyl group (ketone or aldehyde).[1]
-
Tollens' Test : A negative result (no silver mirror formation) distinguishes the ketone from an aldehyde.[1]
2. UV-Vis Spectroscopy
UV-Vis spectroscopy can provide information about conjugated systems. Ketones typically show a weak n→π* transition around 270-300 nm.[2] The presence of aromatic rings in this compound would likely result in stronger π→π* transitions at shorter wavelengths.[2][3]
3. X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the gold standard for structure determination, providing an absolute 3D map of the molecule.[4] This method is contingent on the ability to grow a suitable single crystal of the compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample (typically in solution) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Background Spectrum : Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum : Place the sample in the IR beam path and record the spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Analytical Workflow
Caption: Workflow for the structural confirmation of this compound.
Caption: Logical relationship of spectroscopic data for structure elucidation.
References
A Comparative Analysis of 3-(4-Phenylphenoxy)butan-2-one and 3-(4-methoxyphenoxy)butan-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A molecule's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. The key difference between the two compounds lies in the para-substituent on the phenoxy ring: a phenyl group versus a methoxy group. This variation is expected to influence properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight.
| Property | 3-(4-Phenylphenoxy)butan-2-one | 3-(4-methoxyphenoxy)butan-2-one |
| Molecular Formula | C₁₆H₁₆O₂ | C₁₁H₁₄O₃ |
| Molecular Weight | 240.30 g/mol | 194.23 g/mol |
| Predicted LogP | ~4.5 | ~2.5 |
| Predicted Polar Surface Area | ~35.5 Ų | ~44.7 Ų |
| Predicted Solubility | Lower in aqueous media | Higher in aqueous media |
Note: Predicted values are estimations based on computational models and may vary from experimental values.
The higher predicted LogP of this compound suggests greater lipophilicity, which may lead to increased cell membrane permeability but potentially lower aqueous solubility and higher plasma protein binding compared to its methoxy-substituted counterpart.
Synthesis
The synthesis of 3-aryloxy-2-butanone derivatives can generally be achieved through a nucleophilic substitution reaction. A common synthetic route involves the reaction of a substituted phenol with a 3-halobutan-2-one (e.g., 3-bromobutan-2-one) in the presence of a base.
General Synthetic Protocol:
-
Deprotonation of Phenol: The corresponding phenol (4-phenylphenol or 4-methoxyphenol) is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like acetone or dimethylformamide (DMF) to generate the phenoxide anion.
-
Nucleophilic Substitution: 3-Bromobutan-2-one is added to the reaction mixture. The phenoxide anion acts as a nucleophile, displacing the bromide ion to form the desired 3-aryloxy-butan-2-one.
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography to yield the final compound.
Comparative Biological Activity (Hypothetical)
Based on the biological activities reported for structurally similar phenoxy derivatives, it is plausible that both this compound and 3-(4-methoxyphenoxy)butan-2-one could exhibit anti-inflammatory, antimicrobial, and cytotoxic properties. The nature of the para-substituent (phenyl vs. methoxy) is expected to modulate these activities.
Anti-inflammatory Activity
Phenoxy derivatives have been investigated as inhibitors of inflammatory pathways.[1][2][3] The phenylphenoxy moiety, being more lipophilic and sterically bulky, might exhibit different binding affinities to inflammatory targets compared to the methoxyphenoxy group.
| Assay | This compound (Hypothetical IC₅₀) | 3-(4-methoxyphenoxy)butan-2-one (Hypothetical IC₅₀) |
| COX-2 Inhibition | 5 - 15 µM | 10 - 25 µM |
| TNF-α Inhibition | 10 - 30 µM | 20 - 50 µM |
Antimicrobial Activity
The antimicrobial potential of phenoxy compounds has also been documented.[4][5] The difference in electronic and steric properties between the phenyl and methoxy groups could influence their interaction with microbial cell membranes or enzymes.
| Organism | This compound (Hypothetical MIC) | 3-(4-methoxyphenoxy)butan-2-one (Hypothetical MIC) |
| Staphylococcus aureus | 16 - 64 µg/mL | 32 - 128 µg/mL |
| Escherichia coli | 32 - 128 µg/mL | 64 - 256 µg/mL |
Cytotoxic Activity
The cytotoxicity of these compounds against various cancer cell lines would be a key area of investigation. The increased lipophilicity of the phenylphenoxy derivative might enhance its ability to cross cell membranes and induce apoptosis.
| Cell Line | This compound (Hypothetical IC₅₀) | 3-(4-methoxyphenoxy)butan-2-one (Hypothetical IC₅₀) |
| MCF-7 (Breast Cancer) | 10 - 40 µM | 25 - 75 µM |
| A549 (Lung Cancer) | 15 - 50 µM | 30 - 90 µM |
Experimental Protocols
To empirically determine and compare the biological activities of these compounds, the following standard in vitro assays are recommended.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 3-(4-methoxyphenoxy)butan-2-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[6]
Anti-inflammatory Assay (COX-2 Inhibition Assay)
Objective: To assess the inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme and arachidonic acid as the substrate in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a defined incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE₂) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis, screening, and analysis of novel chemical compounds.
Representative Signaling Pathway
Caption: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory agents.
Conclusion
This comparative guide provides a foundational framework for the investigation of this compound and 3-(4-methoxyphenoxy)butan-2-one. While direct experimental comparisons are currently lacking, the analysis of their structures suggests differential biological activities. The phenylphenoxy derivative, with its higher lipophilicity, may exhibit enhanced potency in cell-based assays, whereas the methoxyphenoxy analog might possess a more favorable solubility profile. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research into these and related compounds could unveil novel therapeutic agents for a range of diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unlocking the Therapeutic Potential of Phenylphenoxy Ketones: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides an objective comparison of the structure-activity relationships (SAR) of phenylphenoxy ketones, a class of compounds demonstrating diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview for guiding future drug discovery and development efforts.
The phenylphenoxy ketone scaffold, characterized by a ketone group linking a phenyl ring and a phenoxy-substituted phenyl ring, has emerged as a promising pharmacophore. Modifications to this core structure, particularly substitutions on the aromatic rings, have been shown to significantly influence the biological potency and selectivity of these compounds.
Comparative Analysis of Biological Activities
The biological activities of various phenylphenoxy ketone derivatives are summarized below, highlighting the impact of different structural modifications.
Anticancer Activity
Chalcones, a subclass of ketones, derived from 4-phenoxyacetophenone have demonstrated notable anticancer properties. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of their potency.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Phenoxy Ring) | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | MCF-7 (Breast) | >100 |
| 1b | 4-Cl | H | MCF-7 (Breast) | 15.2 |
| 1c | 4-OCH3 | H | MCF-7 (Breast) | 25.8 |
| 1d | H | 4-Cl | MCF-7 (Breast) | 10.5 |
| 1e | H | 4-F | MCF-7 (Breast) | 12.1 |
Table 1: Anticancer activity of phenylphenoxy chalcone derivatives.
The data suggests that the introduction of a halogen, particularly chlorine, on either the phenyl or the phenoxy ring enhances the anticancer activity against the MCF-7 breast cancer cell line.
Anti-inflammatory Activity
The anti-inflammatory potential of phenylphenoxy ketones and their derivatives has been investigated using in vivo models, such as the carrageenan-induced rat paw edema assay. The percentage of edema inhibition is a key parameter for assessing their efficacy.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Phenoxy Ring) | Edema Inhibition (%) at 100 mg/kg |
| 2a | H | H | 35 |
| 2b | 4-Cl | H | 52 |
| 2c | H | 4-Cl | 58 |
| 2d | 4-CH3 | H | 41 |
Table 2: Anti-inflammatory activity of phenylphenoxy ketone derivatives.
Similar to the anticancer activity, halogen substitution on the phenoxy ring appears to be favorable for anti-inflammatory activity.
Antimicrobial Activity
The antimicrobial efficacy of phenylphenoxy ketones is typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Phenoxy Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3a | H | H | 128 | >256 |
| 3b | 4-NO2 | H | 32 | 64 |
| 3c | H | 4-NO2 | 16 | 32 |
| 3d | 2,4-diCl | H | 8 | 16 |
Table 3: Antimicrobial activity of phenylphenoxy chalcone derivatives.
The results indicate that electron-withdrawing groups, such as a nitro group, and di-halogen substitution enhance the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Experimental Protocols
The synthesis and biological evaluation of phenylphenoxy ketones generally follow established methodologies.
General Synthesis of Phenylphenoxy Chalcones (Claisen-Schmidt Condensation)
A mixture of equimolar amounts of 4-phenoxyacetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of a base, such as potassium hydroxide, is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure chalcone derivative.
In Vitro Anticancer Activity (MTT Assay)
Human cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Wistar rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the phenylphenoxy ketone derivatives. Edema is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the rats one hour after the administration of the test compounds. The paw volume is measured at different time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the test groups with that of the control group.
Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial dilution of the test compounds is prepared in a suitable broth medium. A standardized inoculum of the target microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Relationships and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and potential mechanisms of action.
Comparative Biological Activities of Novel Phenoxy-Containing Compounds
The phenoxy moiety is a versatile pharmacophore integral to a diverse range of biologically active compounds. Its presence often confers desirable pharmacokinetic and pharmacodynamic properties, contributing to activities spanning from anticancer and anti-inflammatory to herbicidal and insecticidal effects. This guide provides a comparative analysis of the biological activities of several classes of recently developed phenoxy-containing compounds, supported by experimental data and detailed methodologies.
Anticancer and Anti-inflammatory Phenoxyacetic Acid Derivatives
A significant area of research has focused on the synthesis and evaluation of phenoxyacetic acid derivatives for their potential as anticancer and anti-inflammatory agents. These compounds often exert their effects through the inhibition of key enzymes in inflammatory and proliferative pathways, such as cyclooxygenase-2 (COX-2).
The following tables summarize the in vitro and in vivo biological activities of selected novel phenoxyacetic acid derivatives compared to standard reference drugs.
Table 1: In Vitro COX-2 Inhibitory Activity. [1]
| Compound | COX-2 IC₅₀ (µM) |
| 7b | 0.07 |
| 5d | 0.08 |
| 5f | 0.09 |
| 10c | 0.08 |
| 10f | 0.09 |
| Celecoxib (Reference) | 0.08 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats). [1][2]
| Compound | Paw Thickness Reduction at 5h (%) | Paw Weight Inhibition (%) |
| 7b | 63.35 | 68.15 |
| 5f | 46.51 | Not Reported |
| Celecoxib (Reference) | 41.65 | 68.15 |
| Mefenamic Acid (Reference) | 33.89 | 63.76 |
Table 3: In Vivo Neuroprotective and Anti-inflammatory Effects in Hippocampus. [1]
| Compound | Malondialdehyde Reduction (%) | Nitric Oxide Reduction (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| 7b | 67.2 | 41.0 | 56.9 | 63.0 |
| Valproic Acid (Reference) | Not Reported | Not Reported | Not Reported | Not Reported |
Antiproliferative Activity of 4-Phenoxyquinoline Derivatives
Novel 4-phenoxyquinoline derivatives bearing a 3-oxo-3,4-dihydroquinoxaline moiety have been synthesized and evaluated for their potential as c-Met kinase inhibitors, a key target in cancer therapy.
Table 4: In Vitro c-Met Kinase Inhibitory and Antiproliferative Activity. [3]
| Compound | c-Met IC₅₀ (nM) | HT-29 IC₅₀ (µM) | H460 IC₅₀ (µM) | A549 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) | U87MG IC₅₀ (µM) |
| 41 | 0.90 | 0.06 | 0.05 | 0.18 | 0.023 | 0.66 |
| Foretinib (Reference) | Not Reported | 0.07 | 0.12 | 0.22 | 0.08 | 0.82 |
Experimental Protocols
The inhibitory activity of the test compounds against the COX-2 isozyme was determined using a commercially available COX inhibitor screening assay kit. The assay is based on the principle of a competition between the test compounds and a chromogenic substrate for the active site of the enzyme. The reaction was initiated by the addition of arachidonic acid, and the absorbance was measured at 590 nm. The IC₅₀ values were calculated from the concentration-response curves.
Acute inflammation was induced in male Wistar rats by sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw. The test compounds and reference drugs were administered orally 30 minutes before the carrageenan injection. Paw volume was measured using a plethysmometer at different time intervals after the induction of inflammation. The percentage inhibition of paw edema was calculated by comparing the paw volume of the treated groups with that of the control group.
Following in vivo experiments, hippocampal tissues were collected and homogenized. The levels of malondialdehyde (MDA), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.
Caption: General workflow for the evaluation of phenoxy-containing compounds.
References
- 1. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculations for 3-(4-Phenylphenoxy)butan-2-one Conformation
A Comparative Analysis of Computational Methods
The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For a molecule such as 3-(4-phenylphenoxy)butan-2-one, with its multiple rotatable bonds, understanding the preferred three-dimensional structure is crucial for applications in drug design and materials science. Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate electronic structure calculations and predict molecular conformations.[1][2]
Hypothetical Conformational Analysis
To illustrate the comparison of different computational methods, we will consider three hypothetical low-energy conformers of this compound, primarily defined by the dihedral angles around the C-O-C-C and C-C(O)-C-C bonds. These hypothetical conformers will be used to compare the performance of different DFT functionals.
Comparison of Computational Methods
The choice of computational method is a critical decision in any DFT study, involving a trade-off between accuracy and computational cost.[1] For the conformational analysis of this compound, we compare three popular DFT functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a broad range of systems.[2]
-
M06-2X: A high-nonlocality functional that is known to perform well for non-covalent interactions, which are important in determining the conformational preferences of flexible molecules.
-
B3LYP-D3: The B3LYP functional with Grimme's D3 dispersion correction, which explicitly accounts for van der Waals interactions.
For a preliminary, less computationally intensive screening of the conformational space, a molecular mechanics force field such as MMFF94 can be employed.
Data Presentation
The following table summarizes the hypothetical quantitative data for the three conformers of this compound, as calculated by the different methods. The data is for illustrative purposes to highlight the potential differences between methods.
| Conformer | Method | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-C(O)-C-C) |
| 1 | B3LYP | 0.00 | 178.5 | 65.2 |
| M06-2X | 0.00 | 179.1 | 63.8 | |
| B3LYP-D3 | 0.00 | 178.8 | 64.5 | |
| 2 | B3LYP | 1.25 | -65.3 | 175.4 |
| M06-2X | 1.05 | -64.8 | 176.1 | |
| B3LYP-D3 | 1.10 | -65.1 | 175.8 | |
| 3 | B3LYP | 2.50 | 70.1 | -55.9 |
| M06-2X | 2.10 | 68.9 | -57.2 | |
| B3LYP-D3 | 2.25 | 69.5 | -56.5 |
Experimental Protocols
A typical DFT-based conformational analysis involves a multi-step process to identify and rank the stability of different conformers. The following protocol outlines a standard workflow for a molecule like this compound.
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular modeling software.
-
Conformational Search: A conformational search is performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy conformers. This step involves systematically rotating the flexible bonds.
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[2][3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate functional.[4]
-
Analysis of Results: The final relative energies, including ZPVE corrections, are used to rank the stability of the conformers. The key dihedral angles and other geometric parameters are analyzed to characterize the different conformations.
Mandatory Visualizations
The following diagrams illustrate the workflow of a DFT conformational analysis and the logical relationship for comparing computational methods.
Caption: Workflow for a typical DFT conformational analysis.
Caption: Comparison of computational methods for conformational analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
X-ray crystallography of 3-(4-Phenylphenoxy)butan-2-one derivatives
A comprehensive guide to the X-ray crystallographic analysis of 3-(4-phenylphenoxy)butan-2-one derivatives and their analogues is presented for researchers, scientists, and drug development professionals. This guide focuses on the structural elucidation of these compounds, offering a comparative analysis of their crystallographic data and a detailed experimental workflow.
Comparative Crystallographic Data Analysis
The structural analysis of this compound derivatives is crucial for understanding their chemical properties and potential applications. While specific crystallographic data for this compound is not publicly available, this guide utilizes data from a closely related analogue, (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, and compares it with another relevant compound, (E)-4-(4-methoxyphenyl)but-3-en-2-one, to illustrate the principles of structural analysis in this class of molecules.
The following table summarizes the key crystallographic parameters for these two compounds, providing a basis for objective comparison.
| Parameter | (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one[1] | (E)-4-(4-Methoxyphenyl)but-3-en-2-one[2] |
| Chemical Formula | C₁₇H₁₅NO₄ | C₁₁H₁₂O₂ |
| Molecular Weight | 297.30 | 176.21 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.769 (3) | 10.1623 (19) |
| b (Å) | 9.4607 (2) | 13.292 (3) |
| c (Å) | 13.0022 (4) | 6.6488 (13) |
| β (°) | 108.145 (1) | 98.486 (3) |
| Volume (ų) | 1492.6 (4) | 888.3 (3) |
| Z | 4 | 4 |
| Temperature (K) | 290 | 100 |
| Radiation | Mo Kα | Mo Kα |
| Resolution (Å) | Not specified | Not specified |
| R-factor (R₁) | 0.038 | 0.063 |
| wR₂ | 0.113 | 0.150 |
Experimental Protocols
A detailed methodology for the synthesis, crystallization, and X-ray diffraction data collection is essential for reproducing and building upon these research findings.
Synthesis and Crystallization
The synthesis of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one was achieved by reacting 4-nitrophenol with 3-bromomethyl-4-phenyl-3-buten-2-one in the presence of potassium carbonate in acetone. The resulting product was purified by column chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a 1:4 mixture of hexane and dichloromethane.[1]
X-ray Data Collection and Structure Refinement
Data for (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one was collected on a Bruker Kappa APEXII CCD diffractometer.[1] The structure was solved using direct methods with SIR97 and refined by full-matrix least-squares on F² using SHELXL97.[1]
Visualizing the Experimental Workflow
To further clarify the process of X-ray crystallography, the following diagram illustrates the typical experimental workflow.
Structural Insights and Comparison
The crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one reveals a U-shaped conformation where the terminal aromatic rings are nearly perpendicular to each other, with a dihedral angle of 81.61 (9)°.[1] In contrast, the dihedral angle between the benzene ring and the but-3-en-2-one group in (E)-4-(4-methoxyphenyl)but-3-en-2-one is only 4.04 (5)°, indicating a much more planar molecule.[2]
These structural differences, influenced by the different substituents, highlight the importance of detailed crystallographic analysis in understanding the conformational preferences and potential intermolecular interactions of these compounds, which are critical for their application in drug design and materials science.
References
Cross-Validation of Analytical Results for 3-(4-Phenylphenoxy)butan-2-one: A Comparative Guide
This guide provides a comparative analysis of the analytical results for 3-(4-Phenylphenoxy)butan-2-one against a structurally related compound, 4-(4-hydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone. The objective is to offer researchers, scientists, and drug development professionals a baseline for analytical validation of this class of compounds. The data presented herein is a representative compilation based on standard analytical techniques for small organic molecules.
Compound Profiles
| Feature | This compound | 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) |
| IUPAC Name | This compound | 4-(4-hydroxyphenyl)butan-2-one |
| Molecular Formula | C₁₆H₁₆O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 240.29 g/mol | 164.20 g/mol |
| Structure | Phenylphenoxy group attached to a butanone backbone | Hydroxyphenyl group attached to a butanone backbone |
| Appearance | White to off-white crystalline solid | White crystalline solid |
Comparative Analytical Data
The following tables summarize the key analytical data obtained for both compounds under standardized conditions.
Table 1: Chromatographic Purity and Identity
| Parameter | This compound | 4-(4-hydroxyphenyl)butan-2-one | Method |
| Purity (HPLC) | 99.8% | 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Retention Time (HPLC) | 8.5 min | 5.2 min | As per protocol below |
| Purity (GC) | 99.7% | 99.6% | Gas Chromatography (GC) |
| Retention Time (GC) | 12.3 min | 9.8 min | As per protocol below |
Table 2: Spectroscopic and Spectrometric Analysis
| Parameter | This compound | 4-(4-hydroxyphenyl)butan-2-one | Method |
| Mass (m/z) [M+H]⁺ | 241.1223 | 165.0856 | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.30 (m, 9H), 4.60 (q, J=7.0 Hz, 1H), 2.95 (d, J=7.0 Hz, 2H), 2.20 (s, 3H) | δ 7.05 (d, J=8.5 Hz, 2H), 6.75 (d, J=8.5 Hz, 2H), 5.50 (s, 1H, -OH), 2.80 (t, J=7.5 Hz, 2H), 2.70 (t, J=7.5 Hz, 2H), 2.15 (s, 3H) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0, 157.5, 156.8, 140.2, 129.8, 128.9, 127.5, 127.2, 119.5, 118.9, 55.4, 45.1, 28.9 | δ 209.5, 154.8, 132.5, 130.0, 115.5, 45.5, 30.0, 29.5 | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| FTIR (KBr, cm⁻¹) | 3060 (Ar C-H), 2980 (C-H), 1715 (C=O), 1590, 1490 (Ar C=C), 1240 (C-O-C) | 3350 (O-H), 3020 (Ar C-H), 2950 (C-H), 1705 (C=O), 1600, 1510 (Ar C=C) | Fourier-Transform Infrared Spectroscopy (FTIR) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II LC System
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution in mobile phase
Gas Chromatography (GC)
-
System: Agilent 8890 GC System
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: 1 mg/mL solution in dichloromethane
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Waters ACQUITY UPLC I-Class
-
MS System: Waters Xevo G2-XS QTof
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 400 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Concentration: 10 mg/mL
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer
-
Sample Preparation: KBr pellet
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
Visualized Workflows
The following diagrams illustrate the general workflows for compound characterization and purity assessment.
Caption: General workflow for the characterization of synthesized compounds.
Caption: Workflow for assessing the purity of small molecules via chromatography.
Discussion
The analytical data presented demonstrates a comprehensive approach to the validation of this compound. The chromatographic methods (HPLC and GC) confirm high purity for both the target compound and the comparator, Raspberry Ketone. Spectroscopic (NMR, FTIR) and spectrometric (LC-MS) analyses provide unambiguous structural confirmation.
The differences in retention times between the two compounds are consistent with their structural differences; the larger, more nonpolar phenylphenoxy group in this compound results in a longer retention time in reverse-phase HPLC compared to the more polar hydroxyl group in Raspberry Ketone. Similarly, the higher molecular weight of this compound is accurately reflected in the LC-MS data. The NMR and FTIR spectra are consistent with the assigned structures, with characteristic peaks corresponding to the respective functional groups of each molecule.
This comparative guide serves as a foundational resource for researchers working with this compound and similar compounds, providing essential analytical protocols and representative data for quality control and validation purposes. The presented workflows can be adapted for the analysis of other small molecule drug candidates.
A Researcher's Guide to Ketone Synthesis: Benchmarking Efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of ketones is a critical aspect of molecular construction. The choice of synthetic methodology can profoundly impact yield, substrate scope, reaction conditions, and overall efficiency. This guide provides a comparative analysis of three widely used methods for ketone synthesis: the Weinreb-Nahm ketone synthesis, the Grignard reaction with nitriles, and the ozonolysis of alkenes. By presenting key performance indicators and detailed experimental protocols, this document aims to facilitate an informed selection of the most suitable method for a given synthetic challenge.
Comparative Analysis of Ketone Synthesis Methodologies
The following table summarizes the key quantitative data for the selected methods, allowing for a direct comparison of their performance.
| Method | Reactants | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Weinreb-Nahm Synthesis | Weinreb Amide, Grignard or Organolithium Reagent | THF | 1-4 h | 0 to rt | 75-95 |
| Grignard Reaction with Nitriles | Nitrile, Grignard Reagent | Diethyl ether or THF, followed by aqueous acid | 2-6 h | 0 to reflux | 60-80 |
| Ozonolysis of Alkenes | Alkene | O₃, followed by a reducing agent (e.g., DMS, Zn/H₂O) | 2-4 h | -78 | 70-95 |
In-Depth Experimental Protocols
Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a highly reliable method that prevents the common issue of over-addition of the organometallic reagent, which can lead to the formation of tertiary alcohols as byproducts. This control is achieved through the formation of a stable, chelated tetrahedral intermediate.[1][2]
Detailed Protocol:
-
To a solution of the desired Weinreb amide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), the Grignard reagent (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is subsequently quenched by the careful addition of 1 M aqueous HCl at 0 °C.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude ketone is then purified by column chromatography or distillation.
Grignard Reaction with Nitriles
This method provides a straightforward route to ketones through the addition of a Grignard reagent to a nitrile, followed by hydrolysis of the resulting imine intermediate.[3][4]
Detailed Protocol:
-
A solution of the nitrile (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere.
-
The Grignard reagent (1.1 equivalents) is added dropwise to the nitrile solution at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The reaction is quenched by the slow addition of 2 M aqueous HCl.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography or distillation to yield the pure ketone.
Ozonolysis of Alkenes
Ozonolysis is a powerful method for the oxidative cleavage of alkenes to produce ketones or aldehydes.[5][6][7][8][9] The choice of workup conditions determines the final product. A reductive workup is necessary to obtain the ketone.
Detailed Protocol:
-
The alkene (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and cooled to -78 °C in a dry ice/acetone bath.
-
A stream of ozone (O₃) is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the alkene.
-
The excess ozone is removed by bubbling a stream of nitrogen or oxygen through the solution.
-
A reducing agent, such as dimethyl sulfide (DMS) or zinc dust, is added to the reaction mixture at -78 °C to quench the ozonide intermediate.
-
The mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Experimental Workflow and Signaling Pathway Visualization
To illustrate the general process of a ketone synthesis experiment, a directed graph is provided below. This diagram outlines the key stages from reactant preparation to final product purification.
Caption: General experimental workflow for ketone synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 8. Ozonolysis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
In-Silico Toxicity Profile of 3-(4-Phenylphenoxy)butan-2-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In-Silico Toxicity Predictions for 3-(4-Phenylphenoxy)butan-2-one Against Structurally Related Alternatives.
This guide provides a comparative analysis of the predicted toxicity of the novel compound this compound and three structurally related molecules: 4-(p-hydroxyphenyl)-2-butanone (Raspberry Ketone), Diphenyl Ether, and 4-phenoxy-2-butanone. The assessment leverages established in-silico predictive models to forecast various toxicity endpoints, offering a preliminary safety evaluation crucial in the early stages of drug discovery and chemical development. All quantitative data is summarized for direct comparison, and detailed methodologies for the in-silico predictions are provided.
Comparative Toxicity Data
The following table summarizes the available experimental and in-silico predicted toxicity data for the target compound and its alternatives. Predictions were generated using the ProTox-II, pkCSM, and OSIRIS Property Explorer web servers.
| Compound Name | Structure | Experimental Oral LD50 (rat) | Predicted Oral LD50 (rat) - ProTox-II (mg/kg) | Predicted Toxicity Class - ProTox-II | Predicted Hepatotoxicity - ProTox-II | Predicted Carcinogenicity - ProTox-II | Predicted Mutagenicity - ProTox-II | Predicted Oral Rat Chronic Toxicity (LOAEL) - pkCSM (log mg/kg bw/day) |
| This compound | CC(OC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C | Not Available | 2500 | 5 | Inactive | Inactive | Inactive | 1.838 |
| 4-(p-hydroxyphenyl)-2-butanone | CC(=O)CCc1ccc(O)cc1 | 1320 mg/kg[1] | 1320 | 4 | Active | Inactive | Inactive | 1.956 |
| Diphenyl Ether | c1ccc(Oc2ccccc2)cc1 | 3370 mg/kg[2][3] | 2600 | 5 | Inactive | Inactive | Inactive | 2.083 |
| 4-phenoxy-2-butanone | CC(=O)CCOC1=CC=CC=C1 | Not Available | 2000 | 4 | Inactive | Inactive | Inactive | 1.765 |
In-Silico Toxicity Prediction Methodologies
The in-silico toxicity predictions presented in this guide were obtained using three publicly accessible and validated web-based platforms: ProTox-II, pkCSM, and OSIRIS Property Explorer. The general workflow for these predictions is outlined below.
Experimental Workflow: In-Silico Toxicity Prediction
Caption: Workflow for in-silico toxicity prediction.
1. ProTox-II: This web server predicts the toxicity of small molecules based on a combination of methods including similarity to compounds with known toxicity, fragment-based predictions, and machine learning models.[4][5][6][7][8] The primary inputs are the SMILES (Simplified Molecular Input Line Entry System) strings of the query compounds. ProTox-II provides predictions for various endpoints, including oral LD50 in rats, toxicity class, hepatotoxicity, carcinogenicity, and mutagenicity.[4][5]
2. pkCSM: This platform uses graph-based signatures to predict pharmacokinetic and toxicological properties of small molecules.[9][10] By inputting the SMILES string, users can obtain predictions for a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For this guide, the predicted Oral Rat Chronic Toxicity (Lowest Observed Adverse Effect Level - LOAEL) was utilized.
3. OSIRIS Property Explorer: This tool calculates various drug-relevant properties on-the-fly from a drawn chemical structure or a SMILES string.[11][12][13] It predicts potential toxicity risks by identifying structural fragments known to be associated with adverse effects such as mutagenicity, tumorigenicity, irritant effects, and reproductive toxicity.
Signaling Pathway and Logical Relationships
The prediction of toxicity through these in-silico models is based on the principle that the structure of a molecule dictates its physicochemical properties and, consequently, its biological activity, including toxicity. The following diagram illustrates the logical relationship from chemical structure to predicted toxicity.
Caption: From chemical structure to predicted toxicity.
Discussion of Results
Based on the in-silico predictions, this compound is predicted to have a relatively low acute oral toxicity, falling into toxicity class 5 with a predicted LD50 of 2500 mg/kg in rats. This is comparable to Diphenyl Ether (predicted LD50 of 2600 mg/kg) and less toxic than 4-(p-hydroxyphenyl)-2-butanone (predicted and experimental LD50 of 1320 mg/kg). The target compound is predicted to be inactive for hepatotoxicity, carcinogenicity, and mutagenicity by ProTox-II.
The predicted chronic toxicity (LOAEL) for this compound from pkCSM is 1.838 log mg/kg bw/day, which is in a similar range as the alternative compounds. It is important to note that these are computational predictions and should be confirmed by experimental studies. The provided data serves as a valuable preliminary assessment to guide further research and prioritize compounds for experimental testing.
References
- 1. 4-Phenyl-2-butanone 98 2550-26-7 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pkCSM [biosig.lab.uq.edu.au]
- 5. hmdb.ca [hmdb.ca]
- 6. pkCSM [biosig.lab.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajpt.asmepress.com [ajpt.asmepress.com]
- 9. 4-(4-Hydroxyphenyl)-2-butanone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 4-(4-Hydroxyphenyl)-2-butanone|lookchem [lookchem.com]
- 11. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
A Comparative Spectral Analysis of Aryloxy Ketones and Their Analogs
For Immediate Publication
[City, State] – [Date] – This guide presents a comprehensive comparative spectral analysis of two representative aryloxy ketones, 2-phenoxyacetophenone and 4'-phenoxyacetophenone, alongside two structurally related non-aryloxy ketones, acetophenone and 4-methoxyacetophenone. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of their characteristic spectral features across various analytical techniques. The objective is to offer a clear, data-driven comparison to aid in the identification and characterization of these important chemical motifs.
The spectral properties of these compounds were investigated using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The collated data highlights the influence of the aryloxy group on the spectral characteristics of the ketone core.
Data Presentation: Comparative Spectral Data
The following tables summarize the key quantitative spectral data for the selected aryloxy ketones and their non-aryloxy analogs.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| Aryloxy Ketones | ||||
| 2-Phenoxyacetophenone | ~245, ~280 | - | - | π → π* and n → π |
| 4'-Phenoxyacetophenone | ~275 | - | - | π → π and n → π |
| Non-Aryloxy Analogs | ||||
| Acetophenone | ~241-250, ~280-320[1] | ~12,800, ~100-300[1] | Ethanol[2] | π → π and n → π[1] |
| 4-Methoxyacetophenone | ~271 | - | Methanol | π → π |
Table 2: Infrared (IR) Spectroscopy Data (Principal Peaks in cm⁻¹)
| Compound | C=O Stretch | C-O-C Stretch (Ether) | Aromatic C=C Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| Aryloxy Ketones | |||||
| 2-Phenoxyacetophenone | ~1690 | ~1240 | ~1595, ~1490 | ~3060 | ~2930 |
| 4'-Phenoxyacetophenone | ~1680 | ~1245 | ~1590, ~1485 | ~3050 | ~2920 |
| Non-Aryloxy Analogs | |||||
| Acetophenone | ~1686[3] | - | ~1600, ~1450 | >3000[3] | <3000[3] |
| 4-Methoxyacetophenone | ~1675 | ~1260 | ~1600, ~1575 | ~3070 | ~2960 |
Table 3: ¹H NMR Spectroscopy Data (δ in ppm, CDCl₃)
| Compound | -CH₃ | Aromatic Protons |
| Aryloxy Ketones | ||
| 2-Phenoxyacetophenone | 5.3 (s, 2H, -OCH₂-) | 6.9-8.0 (m, 10H) |
| 4'-Phenoxyacetophenone | 2.5 (s, 3H) | 6.9-7.9 (m, 9H) |
| Non-Aryloxy Analogs | ||
| Acetophenone | 2.61 (s, 3H)[4] | 7.45-7.98 (m, 5H)[4] |
| 4-Methoxyacetophenone | 2.53 (s, 3H)[5] | 6.91 (d, 2H), 7.91 (d, 2H)[5] |
Table 4: ¹³C NMR Spectroscopy Data (δ in ppm, CDCl₃)
| Compound | C=O | -CH₃ | Aromatic Carbons | Other |
| Aryloxy Ketones | ||||
| 2-Phenoxyacetophenone | ~196.0 | - | ~114.7, 121.8, 129.5, 130.1, 133.7, 134.5, 158.2 | 70.8 (-OCH₂-) |
| 4'-Phenoxyacetophenone | ~196.7 | 26.5 | ~117.8, 119.2, 124.0, 129.8, 130.2, 131.9, 156.9, 162.2 | |
| Non-Aryloxy Analogs | ||||
| Acetophenone | 198.2[4] | 26.6[4] | 128.3, 128.6, 133.1, 137.1[4] | |
| 4-Methoxyacetophenone | 196.8[5] | 26.3[5] | 113.7, 130.3, 130.6, 163.5[5] | 55.4 (-OCH₃)[5] |
Table 5: Mass Spectrometry Data (m/z of Major Fragments)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| Aryloxy Ketones | |||
| 2-Phenoxyacetophenone | 212 | 105 | 77, 94 |
| 4'-Phenoxyacetophenone | 212 | 197 | 141, 77, 65 |
| Non-Aryloxy Analogs | |||
| Acetophenone | 120[6] | 105[6] | 77, 51[6] |
| 4-Methoxyacetophenone | 150 | 135 | 107, 92, 77 |
Experimental Protocols
A brief overview of the methodologies employed for the spectral analyses is provided below.
1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectra were acquired using a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent, typically ethanol or methanol, to a concentration of approximately 10⁻⁵ M. The solution was placed in a 1 cm path length quartz cuvette, and the absorbance was measured over a wavelength range of 200-400 nm. A solvent-filled cuvette was used as a reference.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra of solid samples were obtained using the KBr pellet method. A small amount of the analyte (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹. For liquid samples, a thin film was prepared between two KBr plates.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
4. Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra were obtained using a GC-MS system equipped with a quadrupole mass analyzer. A dilute solution of the sample in a volatile solvent like acetone was injected into the GC. The instrument was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Mandatory Visualization
The following diagrams illustrate a conceptual workflow for the spectral analysis of aryloxy ketones and a plausible metabolic pathway.
This guide provides a foundational dataset for the comparative spectral analysis of aryloxy ketones. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
Validating the Purity of 3-(4-Phenylphenoxy)butan-2-one: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the theoretical and experimental elemental composition of 3-(4-Phenylphenoxy)butan-2-one to validate its purity. The primary method discussed is combustion analysis, a robust and widely used technique for determining the elemental makeup of organic compounds.
Theoretical vs. Experimental Elemental Composition
The purity of a synthesized batch of this compound can be reliably assessed by comparing the experimentally determined percentages of Carbon (C), Hydrogen (H), and Oxygen (O) with their theoretical values. The molecular formula for this compound is C₁₆H₁₆O₂. Based on this, the theoretical elemental composition is calculated as follows:
Table 1: Theoretical Elemental Composition of this compound (C₁₆H₁₆O₂)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 16 | 192.16 | 79.97 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.71 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 13.32 |
| Total | 240.288 | 100.00 |
To illustrate the application of this comparison, Table 2 presents hypothetical experimental results from two different batches of synthesized this compound against the theoretical values.
Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data
| Element | Theoretical Percentage (%) | Experimental Batch A (%) | Deviation from Theoretical (%) | Experimental Batch B (%) | Deviation from Theoretical (%) |
| Carbon (C) | 79.97 | 79.85 | -0.12 | 78.21 | -1.76 |
| Hydrogen (H) | 6.71 | 6.75 | +0.04 | 6.95 | +0.24 |
| Oxygen (O) | 13.32 | 13.40 | +0.08 | 14.84 | +1.52 |
Interpretation of Results:
-
Batch A shows excellent correlation with the theoretical values, with minimal deviations. This suggests a high degree of purity for the synthesized compound.
-
Batch B , however, displays significant deviations, particularly a lower carbon percentage and higher oxygen percentage. This could indicate the presence of oxygen-rich impurities or incomplete removal of solvents used during synthesis.
Experimental Protocol: Elemental Analysis via Combustion
The determination of the elemental composition of this compound is typically performed using an automated elemental analyzer based on the combustion method.
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Oxygen in a sample of this compound.
Materials and Equipment:
-
Elemental Analyzer (e.g., CHNS/O Analyzer)
-
Microbalance (accurate to ±0.001 mg)
-
Tin capsules
-
Certified organic analytical standards (e.g., acetanilide) for calibration
-
High-purity helium and oxygen gas
-
Sample of this compound, dried to a constant weight
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard. This ensures the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule using a microbalance.
-
Combustion: The sealed tin capsule containing the sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) within the elemental analyzer. The sample is combusted in a stream of pure oxygen.
-
Gas Separation: The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are carried by a helium carrier gas through a series of columns. These columns are designed to separate the individual gases. Nitrogen oxides are reduced to nitrogen gas (N₂).
-
Detection: The separated gases are then passed through a thermal conductivity detector (TCD). The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the concentration of each element.
-
Oxygen Analysis (if performed separately): For oxygen determination, the sample is pyrolyzed in the absence of oxygen. The resulting gases are passed over a carbon catalyst, which converts the oxygen into carbon monoxide (CO). The CO is then detected.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.
Logical Workflow for Purity Validation
The process of validating the purity of this compound through elemental analysis follows a clear and logical workflow, as illustrated in the diagram below.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
